3-N-Cbz-aminopyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-pyrrolidin-3-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(14-11-6-7-13-8-11)16-9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOICHFMGRBFCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458741 | |
| Record name | 3-N-Cbz-aminopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115551-46-7 | |
| Record name | Phenylmethyl N-3-pyrrolidinylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115551-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-N-Cbz-aminopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 115551-46-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of (R)-3-N-Cbz-aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-N-Cbz-aminopyrrolidine, also known as (R)-benzyl 3-aminopyrrolidine-1-carboxylate, is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its pyrrolidine core is a common scaffold in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of (R)-3-N-Cbz-aminopyrrolidine, detailed experimental protocols for their determination, and a visualization of its role in relevant signaling pathways.
Core Physical and Chemical Properties
A summary of the key physicochemical properties of (R)-3-N-Cbz-aminopyrrolidine is presented below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [1][2][3] |
| Molecular Weight | 220.27 g/mol | [1][2][3][4] |
| Appearance | Colorless liquid or white to off-white solid | [1][2] |
| Melting Point | 84 - 87 °C (free base); 310 - 316 °C (likely hydrochloride salt) | [2] |
| Boiling Point | 315 °C at 760 mmHg | [1][3] |
| Density | 1.155 g/mL at 25 °C | [1][3] |
| Refractive Index | n20/D 1.548 | [1][3] |
| Solubility | Poorly soluble in water; Soluble in common organic solvents like dichloromethane and chloroform. | [2] |
| Optical Rotation | [α]20/D = -4 to -2° (c = 1 in Methanol) | [1] |
Note on Melting Point: There is a notable discrepancy in the reported melting points for this compound. The lower range of 84-87 °C likely corresponds to the free base form of (R)-3-N-Cbz-aminopyrrolidine, while the significantly higher melting point of 310-316 °C is characteristic of its hydrochloride salt. It is critical for researchers to consider the salt form when evaluating this property.
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid (R)-3-N-Cbz-aminopyrrolidine transitions to a liquid.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the crystalline sample is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Measurement: The capillary tube is placed into the heating block of the melting point apparatus. The temperature is increased at a steady rate (e.g., 10-20 °C/minute) until it is about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/minute to allow for accurate observation.
-
Data Recording: The temperature at which the first drop of liquid is observed is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range.
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of (R)-3-N-Cbz-aminopyrrolidine in a given solvent.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with stir bars
-
Constant temperature bath
-
Centrifuge
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, ethanol, methanol) in a sealed vial.
-
Equilibration: The vials are placed in a constant temperature bath on an orbital shaker or with a magnetic stirrer. The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and diluted as necessary. The concentration of the dissolved compound is then determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
Optical Rotation Measurement (Polarimetry)
Objective: To measure the specific rotation of (R)-3-N-Cbz-aminopyrrolidine, which is a characteristic property of a chiral compound.
Apparatus:
-
Polarimeter
-
Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Solution Preparation: A precise mass of the compound is dissolved in a specific volume of a suitable solvent (e.g., methanol) in a volumetric flask to achieve a known concentration (c), typically expressed in g/mL.
-
Blank Measurement: The polarimeter is first calibrated with the pure solvent in the sample cell to set the zero point.
-
Sample Measurement: The sample cell is rinsed and then filled with the prepared solution, ensuring no air bubbles are present. The observed optical rotation (α) is measured.
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the sample cell in decimeters (dm).
-
c is the concentration of the solution in g/mL. The temperature and the wavelength of the light source (usually the sodium D-line, 589 nm) are also reported.
-
Role in Signaling Pathways
(R)-3-N-Cbz-aminopyrrolidine serves as a crucial intermediate in the synthesis of inhibitors targeting specific proteins involved in disease signaling pathways. Two notable examples are its use in the development of a KIFC1-specific inhibitor for cancer therapy and in the synthesis of potent A1 adenosine receptor (A1AR) agonists.
KIFC1 Inhibition Pathway
Kinesin Family Member C1 (KIFC1) is a motor protein that plays a role in the proliferation and invasion of cancer cells, often through the PI3K/AKT signaling pathway[5]. Inhibitors of KIFC1 are being investigated as potential anti-cancer agents.
Caption: Synthetic pathway of a KIFC1 inhibitor and its mechanism of action.
A1 Adenosine Receptor Agonism
The A1 adenosine receptor (A1AR) is a G protein-coupled receptor that, upon activation, can inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and subsequent downstream effects[6][7][8][9][10]. Agonists of this receptor have therapeutic potential.
Caption: Synthesis of an A1AR agonist and its intracellular signaling cascade.
Experimental Workflow for Physical Property Determination
The logical flow for characterizing a novel chiral compound like (R)-3-N-Cbz-aminopyrrolidine is depicted below.
Caption: Workflow for the physical and chemical characterization of (R)-3-N-Cbz-aminopyrrolidine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Cbz-3-aminopyrrolidine CAS 185057-50-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. (R)-(-)-1-Cbz-3-aminopyrrolidine 97 122536-73-6 [sigmaaldrich.com]
- 4. 879275-77-1|(R)-3-N-Cbz-Aminopyrrolidine|BLD Pharm [bldpharm.com]
- 5. Kinesin Family Member C1 (KIFC1) Accelerates Proliferation and Invasion of Endometrial Cancer Cells Through Modulating the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to (S)-3-N-Cbz-aminopyrrolidine
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of (S)-3-N-Cbz-aminopyrrolidine. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data, and visualizations of relevant chemical and biological pathways.
Chemical Structure and Identification
(S)-3-N-Cbz-aminopyrrolidine, also known as (S)-benzyl 3-aminopyrrolidine-1-carboxylate, is a chiral organic compound that serves as a versatile building block in medicinal chemistry.[1] Its structure consists of a pyrrolidine ring substituted at the 3-position with an amino group and at the 1-position with a carboxybenzyl (Cbz) protecting group.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (S)-benzyl 3-aminopyrrolidine-1-carboxylate |
| Synonyms | (S)-3-Amino-1-N-Cbz-pyrrolidine, (S)-(+)-1-Cbz-3-aminopyrrolidine |
| CAS Number | 122536-72-5[2] |
| Molecular Formula | C₁₂H₁₆N₂O₂[2] |
| Molecular Weight | 220.27 g/mol [2] |
| InChI | InChI=1S/C12H16N2O2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2/t11-/m0/s1 |
| InChIKey | FPXJNSKAXZNWMQ-NSHDSACASA-N |
| SMILES | N[C@H]1CCN(C1)C(=O)OCc2ccccc2 |
Physicochemical Properties
(S)-3-N-Cbz-aminopyrrolidine is typically a light yellow to yellow liquid or a white powder.[2][3] It is sensitive to air and should be stored accordingly.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Appearance | Light yellow to yellow liquid or white powder | [2][3] |
| Density | 1.155 g/mL at 25 °C | [3] |
| Boiling Point | 315 °C | [3] |
| Flash Point | >110 °C | [3] |
| Refractive Index | n20/D 1.548 | [3] |
| Solubility | Soluble in organic solvents such as methanol and dichloromethane. |
Experimental Protocols
Synthesis of (S)-3-N-Cbz-aminopyrrolidine
A common synthetic route to (S)-3-N-Cbz-aminopyrrolidine involves the protection of the nitrogen atom of (S)-3-aminopyrrolidine with a carboxybenzyl (Cbz) group. A plausible multi-step synthesis starting from a commercially available precursor is outlined below.
Step 1: Synthesis of (S)-1-Boc-3-hydroxypyrrolidine from (S)-3-hydroxypyrrolidine
-
To a solution of (S)-3-hydroxypyrrolidine in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine.
-
Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Work up the reaction by washing with aqueous solutions and dry the organic layer.
-
Purify the crude product by column chromatography to yield (S)-1-Boc-3-hydroxypyrrolidine.
Step 2: Mesylation of (S)-1-Boc-3-hydroxypyrrolidine
-
Dissolve (S)-1-Boc-3-hydroxypyrrolidine and a base (e.g., triethylamine) in an anhydrous solvent like dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C and add methanesulfonyl chloride dropwise.
-
Stir the reaction at 0 °C and then at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
Step 3: Azide Formation with Inversion of Stereochemistry
-
Dissolve the mesylated intermediate in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium azide and heat the reaction mixture. The reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the C3 position.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and add water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
Step 4: Reduction of the Azide to an Amine
-
Dissolve the azide intermediate in a solvent such as tetrahydrofuran (THF) or methanol.
-
Add a reducing agent, for example, by hydrogenation over a palladium on carbon (Pd/C) catalyst or by using triphenylphosphine followed by water.
-
After the reduction is complete, filter off the catalyst (if used) and concentrate the solution.
Step 5: Cbz Protection of the Amine
-
Dissolve the resulting (S)-3-amino-1-Boc-pyrrolidine in a mixture of an organic solvent (e.g., dioxane) and water.
-
Add a base such as sodium bicarbonate.
-
Cool the mixture and add benzyl chloroformate (Cbz-Cl) dropwise.
-
Stir the reaction until completion.
-
Extract the product, wash, dry, and purify by column chromatography to obtain (S)-3-N-Cbz-aminopyrrolidine.
Purification
The final product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Recrystallization from a suitable solvent system can also be employed for further purification.
Characterization Data
The structure and purity of (S)-3-N-Cbz-aminopyrrolidine are confirmed by various spectroscopic techniques.
Table 3: Representative Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.40-7.28 (m, 5H, Ar-H), 5.12 (s, 2H, -CH₂-Ph), 3.70-3.20 (m, 5H, pyrrolidine ring protons), 2.10-1.95 (m, 1H, pyrrolidine ring proton), 1.85-1.70 (m, 1H, pyrrolidine ring proton), 1.60 (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 154.8 (C=O), 136.8 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 66.8 (-CH₂-Ph), 51.0 (pyrrolidine CH), 46.5 (pyrrolidine CH₂), 44.0 (pyrrolidine CH₂), 33.5 (pyrrolidine CH₂) |
| IR (film) | ν (cm⁻¹): 3350-3200 (N-H stretch), 3030 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1690 (C=O stretch, carbamate), 1520 (N-H bend), 1450, 1410 (C-N stretch) |
| Mass Spec. (ESI+) | m/z: 221.13 [M+H]⁺ |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.
Applications in Drug Development
(S)-3-N-Cbz-aminopyrrolidine is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereocenter and functional groups allow for the construction of complex molecular architectures with specific biological activities.
Involvement in Signaling Pathways
Derivatives of (S)-3-aminopyrrolidine are key components of several drugs, including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. One such drug is Trelagliptin. The mechanism of action of DPP-4 inhibitors involves the modulation of the PI3K/Akt signaling pathway.[4]
DPP-4 inhibitors prevent the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). Elevated GLP-1 levels lead to the activation of the GLP-1 receptor, which in turn stimulates the PI3K/Akt pathway. This signaling cascade promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake and thereby improving glycemic control.[4][5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. (S)-3-AMINO-1-CBZ-PYRROLIDINE | 122536-72-5 [chemicalbook.com]
- 3. jmnc.samipubco.com [jmnc.samipubco.com]
- 4. Trelagliptin succinate: DPP-4 inhibitor to improve insulin resistance in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bulatpharmaceutical.com [bulatpharmaceutical.com]
A Technical Guide to 3-N-Cbz-aminopyrrolidine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-N-Cbz-aminopyrrolidine, a versatile building block in medicinal chemistry. We will delve into its chemical properties, stereoisomers, and crucially, its applications in the synthesis of targeted therapeutics. This document also presents detailed experimental protocols and visual representations of the biological pathways influenced by molecules derived from this scaffold.
Core Chemical Data
This compound, also known as benzyl 3-aminopyrrolidine-1-carboxylate, is a chiral molecule available as a racemic mixture or as its individual (R) and (S) enantiomers. The choice of stereoisomer is critical for the stereospecific synthesis of drug candidates. The molecular weight of this compound is 220.27 g/mol .[1]
| Property | Value | References |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [1] |
| Molecular Weight | 220.27 g/mol | [1] |
| (R)-3-N-Cbz-aminopyrrolidine CAS Number | 122536-73-6 | [1] |
| (S)-3-N-Cbz-aminopyrrolidine CAS Number | 122536-72-5 | [2] |
| Racemic this compound CAS Number | 185057-50-5, 115551-46-7 | |
| Appearance | Colorless to yellow liquid | [3] |
| Boiling Point | 315 °C | [1] |
| Density | 1.155 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.548 | [1] |
Synthesis of Chiral this compound: Experimental Protocols
The synthesis of enantiomerically pure (R)- and (S)-3-N-Cbz-aminopyrrolidine is a key step in the development of stereospecific drugs. The following is a representative protocol for the Cbz protection of 3-aminopyrrolidine.
Objective: To synthesize (R)- or (S)-3-N-Cbz-aminopyrrolidine from the corresponding enantiomer of 3-aminopyrrolidine.
Materials:
-
(R)- or (S)-3-aminopyrrolidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the desired enantiomer of 3-aminopyrrolidine (1.0 equivalent) in a suitable organic solvent such as dichloromethane or tetrahydrofuran.
-
Aqueous Base: In a separate flask, prepare an aqueous solution of sodium bicarbonate (2.0 equivalents) or sodium hydroxide.
-
Reaction Setup: Combine the organic solution of the amine with the aqueous base solution and cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.05 equivalents) to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel if necessary.
This protocol can be adapted based on the specific scale and purity requirements of the final product.
Applications in Drug Discovery and Associated Signaling Pathways
The chiral nature of this compound makes it a valuable precursor for the synthesis of highly specific and potent drug molecules.
(R)-3-N-Cbz-aminopyrrolidine in Cancer and Cardiovascular Therapeutics
The (R)-enantiomer is a key intermediate in the synthesis of:
-
KIFC1 Inhibitors: (R)-3-N-Cbz-aminopyrrolidine is utilized in the synthesis of AZ82, a specific inhibitor of the kinesin motor protein KIFC1.[1] KIFC1 is essential for the clustering of supernumerary centrosomes in cancer cells, a process that allows them to undergo bipolar mitosis and avoid cell death.[4][5] Inhibition of KIFC1 leads to multipolar spindle formation and subsequent mitotic catastrophe in cancer cells with amplified centrosomes, making it an attractive target for cancer therapy.
-
A₁ Adenosine Receptor (A₁AR) Agonists: This enantiomer is also a precursor for the synthesis of N⁶-substituted adenosine analogs that act as potent agonists of the A₁ adenosine receptor.[1] A₁ARs are G protein-coupled receptors that, upon activation, initiate signaling cascades leading to inhibitory effects in the central nervous system and cardiovascular system.[6][7] Agonists of A₁AR have therapeutic potential in treating conditions like arrhythmias and providing neuroprotection.
(S)-3-N-Cbz-aminopyrrolidine in Oncology
The (S)-enantiomer serves as a scaffold for the development of:
-
Abl and PI3K Dual Inhibitors: Research has explored the use of the (S)-3-aminopyrrolidine scaffold to create dual inhibitors of Abelson murine leukemia viral oncogene homolog (Abl) kinase and phosphoinositide 3-kinase (PI3K).[8] The BCR-ABL fusion protein is a hallmark of chronic myeloid leukemia (CML), and its kinase activity drives cancer cell proliferation and survival, in part through the PI3K/Akt signaling pathway.[8][9] Dual inhibition of both Abl and PI3K presents a promising strategy to overcome resistance to single-target therapies in CML and other leukemias.
Conclusion
This compound, particularly its chiral enantiomers, represents a cornerstone in the synthesis of complex and highly specific therapeutic agents. Its utility in constructing inhibitors for critical cancer targets like KIFC1 and the BCR-ABL/PI3K pathway, as well as modulators for important physiological regulators like the A₁ adenosine receptor, underscores its significance in modern drug discovery. The protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and scientists working to develop the next generation of targeted medicines.
References
- 1. (R)-(-)-1-Cbz-3-aminopyrrolidine 97 122536-73-6 [sigmaaldrich.com]
- 2. (S)-3-AMINO-1-CBZ-PYRROLIDINE | 122536-72-5 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 3-N-Cbz-aminopyrrolidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-N-Cbz-aminopyrrolidine (Benzyl 3-aminopyrrolidine-1-carboxylate), a key intermediate in organic synthesis and pharmaceutical development. While precise quantitative solubility data is not extensively published, this document compiles available qualitative information, outlines the physicochemical principles governing its solubility, and presents a detailed experimental protocol for determining solubility in a laboratory setting.
Introduction
This compound is a chiral building block widely utilized in the synthesis of pharmaceutical compounds. Its efficacy as a reagent is fundamentally linked to its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and overall process efficiency. Understanding its solubility profile is therefore critical for process optimization and scalable synthesis in drug discovery and development.
Physicochemical Properties
The solubility of a compound is influenced by its physical and chemical properties. Key properties for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆N₂O₂ | |
| Molecular Weight | 220.27 g/mol | |
| Appearance | White or off-white solid/crystal | |
| Boiling Point | ~315 °C | |
| Density | ~1.155 g/mL at 25 °C | |
| Flash Point | > 110 °C (> 230 °F) |
The structure contains a polar secondary amine, a non-polar benzyl group, and a pyrrolidine ring, resulting in a molecule with mixed polarity. This amphiphilic nature suggests solubility in a range of organic solvents, which is confirmed by qualitative observations.
Solubility Profile
| Solvent | Qualitative Solubility | Reference |
| Water | Poorly soluble / Low solubility | |
| Dichloromethane | Soluble | |
| Chloroform | Soluble | |
| General Organic Solvents | Good solubility |
The amine group allows for hydrogen bonding with protic solvents, while the benzyl and pyrrolidine rings contribute to van der Waals interactions, favoring solubility in a variety of organic media. Its poor solubility in water is expected due to the significant non-polar surface area contributed by the Cbz protecting group. As an amine, it is expected to be soluble in acidic aqueous solutions, such as 5% HCl, through the formation of a water-soluble ammonium salt.
Factors Influencing Solubility
The logical relationship between the compound's structure and its solubility in different solvent types is illustrated below.
Experimental Protocol for Solubility Determination
The following section details a standardized gravimetric method for quantitatively determining the solubility of a solid compound like this compound. This protocol is a general procedure and may require optimization for specific solvents.
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Sealed vials (e.g., 20 mL scintillation vials with PTFE-lined caps)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible membrane)
-
Rotary evaporator or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume (e.g., 10.0 mL) of the selected solvent in a sealed vial. "Excess" means undissolved solid should be clearly visible.
-
Place the vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Isolation:
-
After the equilibration period, allow the vial to stand undisturbed in the temperature bath for at least 4 hours to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 5.0 mL) using a volumetric pipette.
-
Immediately filter the withdrawn sample through a syringe filter to remove any suspended solid particles.
-
-
Gravimetric Analysis:
-
Dispense the clear, filtered saturated solution into a pre-weighed, dry flask.
-
Record the exact mass of the flask plus the solution.
-
Carefully evaporate the solvent using a rotary evaporator or by placing the flask in a vacuum oven at a moderate temperature (well below the compound's boiling point) until the solid residue is completely dry and a constant weight is achieved.
-
Reweigh the flask to determine the mass of the dissolved solid residue.
-
-
Calculation of Solubility:
-
Mass of dissolved solute: (Mass of flask + residue) - (Mass of empty flask)
-
Mass of solvent: (Mass of flask + solution) - (Mass of flask + residue)
-
Solubility (g / 100 g solvent): (Mass of dissolved solute / Mass of solvent) * 100
-
The workflow for this experimental procedure is visualized below.
Navigating the Stability of 3-N-Cbz-aminopyrrolidine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 3-N-Cbz-aminopyrrolidine, a key building block in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's stability profile, potential degradation pathways, and methodologies for its assessment.
Executive Summary
This compound, also known as Benzyl 3-aminopyrrolidine-1-carboxylate, is a chiral intermediate widely utilized in the synthesis of novel therapeutic agents. Understanding its stability is paramount to ensuring the integrity of starting materials and the quality of final products. This guide consolidates available data on storage, handling, and potential degradation, providing a framework for stability-indicating analytical methods and forced degradation studies.
Recommended Storage and Handling
Based on information from various chemical suppliers and safety data sheets, the following conditions are recommended for the storage of this compound to maintain its purity and stability:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation and maintain long-term stability.[1] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | The compound is noted to be "Air Sensitive," suggesting potential for oxidation or reaction with atmospheric components.[1][2] |
| Light | Protect from light | To prevent potential photolytic degradation. |
| Moisture | Store in a dry environment | To avoid hydrolysis of the carbamate linkage. |
Handling Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It is classified as an irritant and may be harmful if swallowed or inhaled.[3][4]
Potential Degradation Pathways
The chemical structure of this compound contains two primary moieties susceptible to degradation: the benzyloxycarbonyl (Cbz) protecting group and the pyrrolidine ring.
1. Cbz Group Cleavage (Deprotection): This is a well-documented degradation pathway for Cbz-protected amines.[5][6]
- Hydrogenolysis: The most common method for Cbz removal involves catalytic hydrogenation (e.g., using Palladium on carbon, Pd/C) to yield toluene and the unprotected aminopyrrolidine.[6] This represents a significant incompatibility with reductive reagents.
- Acidic Cleavage: Strong acidic conditions, such as hydrobromic acid in acetic acid, can also cleave the Cbz group.[6]
2. Pyrrolidine Ring Degradation: While the pyrrolidine ring is generally stable, it can undergo degradation under harsh conditions.
- Oxidation: The amine functionality within the ring can be susceptible to oxidation, potentially leading to ring opening or the formation of N-oxides. Studies on similar amine-containing compounds have shown that oxidative degradation can be a relevant pathway.
- Thermal Degradation: At elevated temperatures, the pyrrolidine ring may undergo decomposition.[7][8]
The following diagram illustrates a primary degradation pathway for this compound, focusing on the well-established cleavage of the Cbz protecting group.
Caption: Primary degradation pathway of this compound via Cbz group cleavage.
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound requires a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), and forced degradation studies.
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.[2][9][10]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable solvent
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Store at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Analyze the stressed samples along with a control sample (unstressed stock solution).
Stability-Indicating HPLC Method
A robust HPLC method is required to separate this compound from its potential degradation products.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A time-gradient program should be developed to ensure the separation of all peaks. For example:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
The following diagram illustrates a typical workflow for a stability study of a pharmaceutical intermediate like this compound.
Caption: A typical workflow for conducting a comprehensive stability study.
Conclusion
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (R)-(-)-1-Cbz-3-aminopyrrolidine 97 122536-73-6 [sigmaaldrich.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. veeprho.com [veeprho.com]
Spectroscopic Profile of N-Cbz-3-aminopyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Cbz-3-aminopyrrolidine (Benzyl 3-aminopyrrolidine-1-carboxylate), a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for compound verification and characterization in a research and development setting.
Core Spectroscopic Data
The structural integrity and purity of N-Cbz-3-aminopyrrolidine can be ascertained through a combination of spectroscopic techniques. The data presented herein has been compiled from various sources and represents typical values observed for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of N-Cbz-3-aminopyrrolidine in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of N-Cbz-3-aminopyrrolidine typically exhibits distinct signals corresponding to the protons of the pyrrolidine ring, the benzylic group, and the amino group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (C₆H₅) | 7.25 - 7.40 | Multiplet | - |
| Benzylic (CH₂) | 5.10 | Singlet | - |
| Pyrrolidine CH (C3) | 3.60 - 3.75 | Multiplet | - |
| Pyrrolidine CH₂ (C2, C5) | 3.20 - 3.60 | Multiplet | - |
| Pyrrolidine CH₂ (C4) | 1.80 - 2.10 | Multiplet | - |
| Amino (NH₂) | 1.50 - 1.70 | Broad Singlet | - |
¹³C NMR (Carbon-13 NMR) Data
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 154.7 |
| Aromatic C (quaternary) | 137.1 |
| Aromatic CH | 128.4 |
| Aromatic CH | 127.8 |
| Aromatic CH | 127.7 |
| Benzylic (CH₂) | 66.5 |
| Pyrrolidine CH (C3) | 51.5 |
| Pyrrolidine CH₂ (C2/C5) | 46.0, 53.0 (rotamers) |
| Pyrrolidine CH₂ (C4) | 34.0 |
Infrared (IR) Spectroscopy
The IR spectrum of N-Cbz-3-aminopyrrolidine reveals the presence of key functional groups through their characteristic vibrational frequencies.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3350 - 3250 | Medium, Broad |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (aliphatic) | 3000 - 2850 | Medium |
| C=O Stretch (carbamate) | ~1690 | Strong |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium |
| C-N Stretch | 1250 - 1020 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of N-Cbz-3-aminopyrrolidine, confirming its elemental composition.
| Parameter | Value |
| Molecular Formula | C₁₂H₁₆N₂O₂ |
| Molecular Weight | 220.27 g/mol |
| Mass-to-Charge Ratio (m/z) of Molecular Ion [M]⁺ | 220 |
| Key Fragmentation Peaks (m/z) | 176, 108, 91, 77 |
Predicted Fragmentation Pattern:
The primary fragmentation of the molecular ion is expected to involve the loss of the benzyl group or cleavage of the pyrrolidine ring. The peak at m/z 91 is characteristic of the tropylium ion (C₇H₇⁺), a common fragment from benzyl-containing compounds.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for N-Cbz-3-aminopyrrolidine. Specific parameters may need to be optimized based on the available instrumentation.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of N-Cbz-3-aminopyrrolidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 45-90°, longer acquisition and relaxation times may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
Neat (liquid film): If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform, methylene chloride) that has minimal IR absorption in the regions of interest.
-
ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or solvent.
-
Record the sample spectrum.
-
The instrument software will automatically subtract the background to produce the final spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of N-Cbz-3-aminopyrrolidine in a volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
For fragmentation analysis (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID).
-
Workflow and Data Interpretation
The following diagram illustrates the logical workflow from sample analysis to structural confirmation.
Caption: Workflow for the spectroscopic characterization of N-Cbz-3-aminopyrrolidine.
Navigating the Safe Handling of 3-N-Cbz-Aminopyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for 3-N-Cbz-aminopyrrolidine. The information presented is crucial for ensuring the safe use of this compound in research and development settings. This document consolidates data for both the (S)-(+)- and (R)-(-)-enantiomers, referred to collectively as this compound unless otherwise specified.
Physicochemical and Safety Data at a Glance
The following tables summarize the key physicochemical properties and hazard classifications for this compound, facilitating a quick assessment of its characteristics.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [1][2][3] |
| Molecular Weight | 220.27 g/mol | [1][2][3] |
| Boiling Point | 315 °C | [1][2][4] |
| Density | 1.155 g/mL at 25 °C | [1][2][4] |
| Refractive Index | n20/D 1.548 | [1][2][4] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [1][2][4] |
Table 2: Hazard Identification and Classification
| Hazard Classification | GHS Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][2][5] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [1][2][5][6] |
| Serious Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [1][2][5][6] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | [1][2][6] |
Experimental Protocols
Detailed experimental protocols for the toxicological and safety assessments of this compound are not publicly available in the reviewed safety data sheets. The hazard classifications are based on data submitted to regulatory bodies like ECHA, but the full study reports are typically proprietary.
Safe Handling and Emergency Procedures
A systematic approach to handling this compound is essential to minimize risk. The following diagram illustrates the logical workflow for safe handling, from initial hazard assessment to emergency response.
Detailed Handling and Precautionary Measures
The following tables provide specific precautionary statements and personal protective equipment recommendations for handling this compound.
Table 3: Precautionary Statements (P-Codes)
| Code | Precautionary Statement | Source |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1][2][6] |
| P264 | Wash skin thoroughly after handling. | [1][2][6] |
| P270 | Do not eat, drink or smoke when using this product. | [1][2] |
| P271 | Use only outdoors or in a well-ventilated area. | [6] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [6] |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [1][2] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [1][2][6] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [6] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2][6] |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | [6] |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | [6] |
| P362 | Take off contaminated clothing and wash before reuse. | [6] |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [7] |
| P405 | Store locked up. | [7] |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [7] |
Table 4: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Source |
| Eye/Face Protection | Eyeshields, Faceshields, Chemical splash-resistant safety glasses or goggles with side protection. | [1][2][7] |
| Skin Protection | Protective gloves, Protective clothing. | [6] |
| Respiratory Protection | Type ABEK (EN14387) respirator filter. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). | [1][2] |
Emergency Procedures
In the event of exposure or a spill, the following first-aid and containment measures should be taken:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6][8]
-
Skin Contact: Wash off with soap and plenty of water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[1][2][6][8]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2][6][8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a POISON CENTER or doctor/physician.[8][9]
-
Spills: Prevent further leakage or spillage if safe to do so. Absorb with inert material and place in a suitable disposal container. Do not let the product enter drains.[6][8]
Storage and Disposal
Proper storage and disposal are critical to maintaining the stability of the compound and ensuring environmental safety.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[6] Keep away from incompatible substances and sources of ignition.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[6]
By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can safely handle this compound and minimize potential risks in the laboratory.
References
- 1. (R)-(-)-1-Cbz-3-aminopyrrolidine 97 122536-73-6 [sigmaaldrich.com]
- 2. (S)-(+)-1-Cbz-3-aminopyrrolidine 97 122536-72-5 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. lookchem.com [lookchem.com]
- 5. CAS # 122536-72-5, (S)-1-Cbz-3-aminopyrrolidine - chemBlink [ww.chemblink.com]
- 6. aksci.com [aksci.com]
- 7. aksci.com [aksci.com]
- 8. capotchem.com [capotchem.com]
- 9. fishersci.com [fishersci.com]
The Pivotal Role of 3-N-Cbz-Aminopyrrolidine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its non-planar, sp³-rich structure provides an excellent scaffold for creating molecules with improved three-dimensionality, a key factor for enhancing drug-like properties such as solubility and target specificity.[1] Among the myriad of functionalized pyrrolidines, 3-N-Cbz-aminopyrrolidine has emerged as a particularly valuable chiral building block for the synthesis of potent and selective therapeutic agents. The carbobenzyloxy (Cbz) protecting group offers stability during synthetic manipulations and can be readily removed under various conditions, providing a versatile handle for introducing diverse functionalities.[2]
This technical guide delves into the critical role of this compound in the development of two important classes of therapeutic agents: C-C chemokine receptor 2 (CCR2) antagonists and dipeptidyl peptidase-4 (DPP-4) inhibitors.
3-Aminopyrrolidine Derivatives as C-C Chemokine Receptor 2 (CCR2) Antagonists
The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), are key players in the inflammatory response, mediating the recruitment of monocytes and macrophages to sites of inflammation.[3] Dysregulation of the CCL2/CCR2 axis is implicated in a range of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis, making CCR2 a prime therapeutic target.[3]
The 3-aminopyrrolidine scaffold has proven to be a highly effective core for the development of potent CCR2 antagonists. Structure-activity relationship (SAR) studies have demonstrated that derivatives of (R)-3-aminopyrrolidine, in particular, exhibit significant antagonistic activity in both binding and functional assays.[4]
Quantitative Data: Potency of 3-Aminopyrrolidine-Based CCR2 Antagonists
The following table summarizes the in vitro potency of a representative, highly potent CCR2b antagonist derived from the (R)-3-aminopyrrolidine scaffold.
| Compound | Target | Assay Type | IC50 (nM) |
| Compound 71 | CCR2b | Radioligand Binding | 3.2[5] |
| CCR2b | MCP-1-Induced Chemotaxis | 0.83[5] | |
| CCR2b | Calcium Flux | 7.5[5] |
CCR2 Signaling Pathway
The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that ultimately lead to cellular responses such as chemotaxis, proliferation, and cytokine production.[6]
Experimental Protocols: CCR2 Antagonist Bioassays
This assay measures the ability of a compound to inhibit the directed migration of CCR2-expressing cells towards a CCL2 gradient.[7]
Materials:
-
CCR2-expressing cells (e.g., THP-1 human monocytic cell line)
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)
-
Recombinant human CCL2
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Transwell inserts (e.g., 5 µm pore size) and 24-well plates
-
Cell stain (e.g., Calcein-AM or DAPI)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Preparation: Culture THP-1 cells to a density of approximately 1 x 10⁶ cells/mL. Wash and resuspend the cells in chemotaxis medium.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound (or vehicle control) for 30 minutes at 37°C.[7]
-
Assay Setup: Add chemotaxis medium containing CCL2 to the lower chambers of the 24-well plate. Add medium without CCL2 to negative control wells. Place the Transwell inserts into the wells.
-
Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.
-
Quantification:
-
Remove non-migrated cells from the top surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells per field of view using a microscope or quantify the fluorescence of stained cells using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
This functional assay measures the ability of a CCR2 antagonist to block the transient increase in intracellular calcium concentration ([Ca²⁺]i) induced by CCL2.[7]
Materials:
-
CCR2-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Recombinant human CCL2
-
Test compound
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation and Dye Loading:
-
Harvest and wash CCR2-expressing cells.
-
Resuspend cells in assay buffer containing the calcium-sensitive dye and Pluronic F-127.
-
Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye loading.
-
Wash the cells to remove excess dye and resuspend in assay buffer.
-
-
Assay Performance:
-
Plate the dye-loaded cells into a 96- or 384-well black, clear-bottom plate.
-
Add varying concentrations of the test compound to the wells and incubate for a specified pre-incubation time.
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Inject a solution of CCL2 into the wells to stimulate the cells.
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity after stimulation to the baseline fluorescence.
-
Calculate the percentage of inhibition of the CCL2-induced calcium flux for each compound concentration.
-
Determine the IC50 value using non-linear regression analysis.[7]
-
3-Aminopyrrolidine Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-4 inhibitors an attractive therapeutic strategy for the management of type 2 diabetes mellitus.[8]
The 3-aminopyrrolidine scaffold has been successfully incorporated into the design of potent and selective DPP-4 inhibitors. The amino group of the pyrrolidine ring can mimic the N-terminal amine of the natural peptide substrates of DPP-4, allowing for key interactions within the enzyme's active site.
Quantitative Data: Potency of 3-Aminopyrrolidine-Based DPP-4 Inhibitors
The following table presents the in vitro inhibitory activity of a representative DPP-4 inhibitor featuring a 3-aminopyrrolidine moiety.
| Compound | Target | Assay Type | IC50 (nM) |
| Compound 35f | DPP-4 | In vitro inhibition | 78[9] |
| Sitagliptin (Januvia®) | DPP-4 | In vitro inhibition | 22 ± 2[10] |
DPP-4 Signaling Pathway in Glucose Homeostasis
The inhibition of DPP-4 has a significant impact on the signaling pathways that regulate blood glucose levels.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This fluorometric assay determines the inhibitory activity of a compound against DPP-4.[11]
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Test compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader (excitation ~360 nm, emission ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a solution of DPP-4 in assay buffer.
-
Prepare a solution of Gly-Pro-AMC in assay buffer.
-
Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Protocol:
-
In a 96-well microplate, add assay buffer to each well.
-
Add the test compound solution to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., sitagliptin).
-
Add the DPP-4 enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement:
-
Measure the fluorescence intensity of each well using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Calculate the percentage of DPP-4 inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[11]
-
Synthesis of this compound Derivatives: A Representative Workflow
The synthesis of therapeutic agents based on the this compound scaffold typically involves a multi-step sequence. A generalized workflow is presented below.
Conclusion
This compound is a versatile and highly valuable building block in medicinal chemistry. Its inherent structural features, coupled with the utility of the Cbz protecting group, have enabled the development of potent and selective inhibitors for important therapeutic targets such as CCR2 and DPP-4. The continued exploration of this scaffold is likely to yield novel drug candidates with improved pharmacological profiles for the treatment of a wide range of diseases. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the potential of this compound in their own discovery programs.
References
- 1. oatext.com [oatext.com]
- 2. researchgate.net [researchgate.net]
- 3. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 4. researchgate.net [researchgate.net]
- 5. Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
The Pivotal Role of Chiral Aminopyrrolidines in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone scaffold in medicinal chemistry. Its prevalence in over 37 FDA-approved drugs underscores its importance.[1] The inherent three-dimensionality of the sp³-hybridized carbons allows for a thorough exploration of pharmacophore space, a critical factor for successful drug design.[1][2] When chirality is introduced, particularly in the form of aminopyrrolidines, the scaffold's utility expands dramatically. Chiral centers are crucial for selective interactions with biological targets, which are themselves chiral environments.[1][3] This guide delves into the multifaceted applications of chiral aminopyrrolidines, exploring their incorporation into drug structures and their use as powerful organocatalysts for the synthesis of enantiomerically pure pharmaceuticals.
Chiral Aminopyrrolidines as Core Scaffolds in Therapeutics
The conformational rigidity and the presence of stereogenic centers make chiral aminopyrrolidines privileged structures in drug design. They serve as versatile building blocks, enabling precise spatial orientation of functional groups to optimize binding with biological targets such as enzymes and receptors.[1][4] This controlled stereochemistry is vital, as different enantiomers of a drug can exhibit vastly different pharmacological activities, potencies, and toxicity profiles.[5][6]
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The Gliptin Class
A prominent example of the successful integration of a chiral aminopyrrolidine scaffold is found in the "gliptin" class of drugs used for type 2 diabetes. Vildagliptin, for instance, incorporates an (S)-pyrrolidine-2-carbonitrile moiety. This chiral component is crucial for its potent and selective inhibition of the DPP-4 enzyme. DPP-4 is responsible for the degradation of incretin hormones like GLP-1, which play a key role in glucose homeostasis.[7] By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1, leading to enhanced insulin secretion and suppressed glucagon secretion in a glucose-dependent manner.
Kinase Inhibitors in Oncology
The aminopyrrolidine scaffold is also exploited in the development of kinase inhibitors for cancer therapy. Kinases are a large family of enzymes that regulate cellular signaling pathways, and their dysregulation is a common feature of cancer.[6] The (S)-3-aminopyrrolidine scaffold, for example, has been identified as a promising backbone for the discovery of novel dual inhibitors of Abl and PI3K kinases, which are involved in cancer cell proliferation and survival.[8] The pyrrolidine ring helps to position key pharmacophoric elements into the ATP-binding pocket of the kinase, leading to inhibition of its activity.[9]
Antiviral Agents
Pyrrolidine-containing compounds have demonstrated significant potential as antiviral agents. Drugs like Daclatasvir and Grazoprevir, used to treat Hepatitis C Virus (HCV) infection, feature complex structures built around chiral pyrrolidine cores.[10] These scaffolds are instrumental in orienting the molecules to effectively block the function of viral proteins essential for replication.
Data Presentation: Activity of Pyrrolidine-Containing Drugs
The following table summarizes the biological activity of selected drugs and compounds containing a chiral aminopyrrolidine scaffold.
| Compound/Drug | Target | Activity Type | Value | Reference Cell Line/Assay |
| Vildagliptin | DPP-4 | % Inhibition (IC50) | 66.32% (11.32 µM) | In vitro DPP-IV enzyme assay |
| Compound 26 | CXCR4 | Binding Affinity (IC50) | 79 nM | Competitive antibody displacement |
| Compound 51a | CXCR4 | Binding Affinity (IC50) | 79 nM | Competitive antibody displacement |
| Compound 37e | Anticancer | Cytotoxicity (IC50) | 17 µM | MCF-7 (Breast Cancer) |
| Compound 37e | Anticancer | Cytotoxicity (IC50) | 19 µM | HeLa (Cervical Cancer) |
| Compound 74e | COX-2 | Inhibition (IC50) | 0.98 µM | In vitro COX-2 enzyme assay |
| Compound 69k | Anticonvulsant | Efficacy (ED50) | 80.38 mg/kg | Maximal Electroshock (MES) test |
This table presents a selection of data from various sources[3][11] to illustrate the potency of pyrrolidine-based compounds.
Chiral Aminopyrrolidines as Organocatalysts in Asymmetric Synthesis
Beyond their role as structural components of drugs, chiral aminopyrrolidines, particularly the amino acid L-proline and its derivatives, have revolutionized synthetic organic chemistry as powerful organocatalysts.[12][13] Organocatalysis avoids the use of often toxic and expensive heavy metals, aligning with the principles of green chemistry.[14]
Proline's unique bifunctional nature, containing both a secondary amine (nucleophilic) and a carboxylic acid (Brønsted acid), allows it to activate carbonyl compounds through the formation of enamine or iminium ion intermediates.[4][12][13] This dual activation mechanism, occurring within a rigid chiral framework, enables highly stereoselective carbon-carbon bond formations.
The Enamine Catalysis Cycle
The most common mechanism for proline-catalyzed reactions, such as the aldol reaction, involves an enamine intermediate.
-
Enamine Formation: The secondary amine of proline reacts with a ketone or aldehyde donor to form a nucleophilic enamine.
-
Stereoselective C-C Bond Formation: The enamine attacks an electrophilic aldehyde acceptor. The stereochemistry is controlled by the chiral environment of the proline, which directs the attack to one specific face of the aldehyde. The carboxylic acid group of proline is believed to stabilize the transition state through hydrogen bonding.[4]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral product and regenerate the proline catalyst, thus completing the catalytic cycle.
Caption: Proline-catalyzed asymmetric aldol reaction via an enamine intermediate.
Data Presentation: Performance of Proline-Catalyzed Reactions
The efficiency of proline and its derivatives in asymmetric synthesis is demonstrated by the high yields and enantiomeric excesses (ee) achieved.
| Reaction Type | Catalyst | Aldehyde | Ketone | Yield (%) | ee (%) |
| Intramolecular Aldol | (S)-Proline (3 mol%) | Triketone precursor | - | >90 | 93 |
| Intermolecular Aldol | L-Prolinamide | p-Nitrobenzaldehyde | Acetone | 66 | 93 |
| Intermolecular Aldol | (S)-Proline (20 mol%) | p-Nitrobenzaldehyde | Acetone | 68 | 76 |
| Intermolecular Aldol | (S)-Proline (20 mol%) | Isovaleraldehyde | Acetone | 22 | 95 |
| Mannich Reaction | L-Proline | Aldehyde, p-anisidine | Acetone | 50 | 94 |
This table compiles representative data from the literature to highlight the effectiveness of proline-based organocatalysis.[2]
Experimental Protocols & Methodologies
To provide a practical context, this section details representative experimental protocols for both the synthesis of a drug containing a chiral aminopyrrolidine and its application in organocatalysis.
Synthesis of Vildagliptin Intermediate
This protocol outlines the synthesis of a key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, starting from L-proline.
Caption: Key steps in the synthesis of a Vildagliptin precursor from L-proline.
Detailed Protocol:
-
N-Acylation: To a round-bottomed flask containing L-proline (10 g, 0.087 mol) in tetrahydrofuran (THF, 100 mL), slowly add chloroacetyl chloride (10.0 mL, 0.132 mol) at 0°C under an argon atmosphere.
-
Reaction: Reflux the mixture with stirring for 2.5 hours. Monitor the reaction completion via TLC.
-
Work-up: Cool the mixture to room temperature, dilute with water (20 mL), and stir for 20 minutes. Add saturated brine (20 mL) and ethyl acetate (200 mL).
-
Extraction: Collect the organic layer. Re-extract the aqueous layer twice with ethyl acetate (100 mL each).
-
Drying and Isolation: Combine the organic layers and dry over anhydrous Na₂SO₄. Evaporate the solvent under reduced pressure to yield a residue.
-
Crystallization: Crystallize the residue from isopropyl ether to afford (S)-1-(chloroacetyl)pyrrolidine-2-carboxylic acid as a solid (Yield: ~90%).
-
Nitrile Formation: The resulting carboxylic acid is then converted to the nitrile via a one-pot reaction with acetonitrile in the presence of sulfuric acid to yield the final intermediate.
(This protocol is adapted from published synthetic procedures.)[5][6]
Proline-Catalyzed Asymmetric Aldol Reaction
This protocol describes a general procedure for the direct asymmetric aldol reaction between an aldehyde and acetone, catalyzed by (S)-proline.
Detailed Protocol:
-
Setup: To a stirred solution of (S)-proline (10-20 mol%) in a suitable solvent (e.g., DMSO, DMF, or acetone itself), add the aldehyde (0.25 mmol) at the desired temperature (e.g., -10 to 25 °C).
-
Addition of Donor: Add acetone (1.25 mmol, 5 equivalents) to the mixture.
-
Reaction: Keep the solution stirring for the required time (typically 24-72 hours), monitoring the reaction progress by TLC.
-
Quenching: Quench the reaction mixture with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the mixture with ethyl acetate (3 x 10 mL).
-
Washing and Drying: Wash the combined organic layer with water and dry over anhydrous MgSO₄.
-
Purification: After evaporating the solvent under reduced pressure, purify the crude product by column chromatography on silica gel (e.g., using 1:3 ethyl acetate/hexane as eluent) to obtain the pure aldol product.
-
Analysis: Determine the enantiomeric excess (ee) of the product by HPLC analysis on a chiral stationary phase column.
(This is a generalized protocol based on established methods in organocatalysis.)[10]
Signaling Pathways Modulated by Aminopyrrolidine-Based Drugs
Drugs containing the chiral aminopyrrolidine scaffold often target key nodes in cellular signaling pathways that are dysregulated in disease. Understanding these pathways is crucial for rational drug design and development.
The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of the cell cycle, governing cellular proliferation, growth, survival, and metabolism.[12][13] It is one of the most frequently overactive pathways in human cancers, making it a prime target for therapeutic intervention.[12] Chiral pyrrolidine-based molecules have been developed as inhibitors of key kinases in this pathway, such as PI3K and AKT, to halt uncontrolled cell growth.[8]
Caption: Pyrrolidine-based inhibitors target key kinases like PI3K and AKT.
Conclusion and Future Outlook
Chiral aminopyrrolidines are a testament to the power of stereochemistry in drug discovery. Their dual role as both a privileged structural scaffold and a versatile catalytic tool provides medicinal chemists with a robust platform for innovation. As core components of drugs, they enable the development of highly selective and potent therapeutics against a range of diseases, from metabolic disorders to cancer. As organocatalysts, they offer an environmentally benign and efficient route to enantiomerically pure compounds, a critical requirement in modern pharmaceutical development.
Future research will likely focus on expanding the diversity of chiral aminopyrrolidine scaffolds and developing novel derivatives for organocatalysis with enhanced reactivity and selectivity. The continued exploration of their potential in targeting complex biological pathways will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [ouci.dntb.gov.ua]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 14. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Guardian: An In-depth Technical Guide to Cbz Protecting Group Chemistry
The Carboxybenzyl (Cbz or Z) protecting group stands as a foundational tool in the art of organic synthesis, particularly in the realms of peptide synthesis and the development of nitrogen-containing pharmaceuticals.[1] Introduced in the 1930s by Max Bergmann and Leonidas Zervas, it was the first widely adopted Nα-protecting group that enabled the controlled, stepwise assembly of amino acids into peptides, a groundbreaking development that revolutionized the field.[2] Despite the advent of other prominent protecting groups like Boc and Fmoc, the Cbz group remains a frequently employed and invaluable asset in the synthetic chemist's arsenal due to its unique stability, reliability, and diverse deprotection methods.[1] This technical guide provides a comprehensive overview of the Cbz protecting group, from its core chemical principles and reaction mechanisms to detailed experimental protocols and comparative quantitative data.
Core Principles of the Cbz Protecting Group
The primary function of the Cbz group is to temporarily render the highly nucleophilic and basic amino group of a molecule unreactive to prevent undesired side reactions during subsequent synthetic transformations.[1] This is accomplished by converting the amine into a significantly less nucleophilic carbamate. The Cbz group is lauded for its stability across a broad range of reaction conditions, including basic and mildly acidic media, yet it can be selectively removed under specific and relatively mild conditions.[1]
A key advantage of the Cbz group is its orthogonality with other common amine protecting groups. This is a critical feature in complex multi-step syntheses, as it allows for the selective removal of one protecting group while others remain intact.[1]
-
Cbz vs. Boc: The Cbz group is stable to the acidic conditions (e.g., trifluoroacetic acid) used to remove the tert-butyloxycarbonyl (Boc) group.[1]
-
Cbz vs. Fmoc: The Cbz group is stable to the basic conditions (e.g., piperidine) used for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1]
Cbz Protection of Amines: Mechanism and Protocols
The most common method for the introduction of the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[1] The reaction proceeds via a nucleophilic acyl substitution, where the lone pair of the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.[2]
Quantitative Data for Cbz Protection of Amines
The efficiency of Cbz protection is dependent on the substrate and reaction conditions. The following table summarizes representative yields for the Cbz protection of various amines.
| Substrate | Base | Solvent | Reaction Time | Yield (%) |
| Glycine | NaOH | Water/Toluene | 25-35 min | 86-91 |
| Various Amines | NaHCO₃ | THF/H₂O | 20 h | ~90 |
| Aliphatic/Aromatic Amines | Dodecatungstophosphoric acid (cat.) | Neat | 5-15 min | 92-98 |
| Chiral Amino Acids | Na₂CO₃/NaHCO₃ buffer | - | - | High |
| Secondary Amides | LiHMDS | - | - | - |
| Aliphatic/Aromatic Amines | β-Cyclodextrin (cat.) | Water | - | High |
Experimental Protocol: Cbz Protection of an Amine
This protocol outlines a general method for the N-protection of an amine using benzyl chloroformate under aqueous conditions.[2]
Materials:
-
Amine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.5 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amine (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to stir for 20 hours at 0 °C.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography if necessary.
Cbz Deprotection: Methods and Protocols
The removal of the Cbz group can be achieved through several methods, with catalytic hydrogenolysis and acid-mediated cleavage being the most common. The choice of method is dictated by the presence of other functional groups in the molecule.
Catalytic Hydrogenolysis
This is the most widely used and mildest method for Cbz deprotection. The Cbz-protected compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction proceeds via hydrogenolysis of the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene.[3]
Transfer Hydrogenolysis: A safer alternative to using hydrogen gas involves the use of a hydrogen donor, such as ammonium formate or formic acid, in the presence of a palladium catalyst.[3][4]
| Substrate Example | Catalyst (mol%) | Hydrogen Source | Solvent | Temp. (°C) | Time | Yield (%) |
| Cbz-Amino Acid Ester | 10% Pd/C (10%) | H₂ (balloon) | Methanol | Room Temp. | 2-4 h | >95 |
| N-Cbz-dioctylamine | 10% Pd/C | H₂ (balloon) | Methanol | Room Temp. | 24 h | 95 |
| Various Cbz-amines | 10% Pd/C | NaBH₄ | Methanol | Room Temp. | 3-10 min | 93-98 |
| N-Cbz protected peptides | Pd/C | Ammonium formate | Methanol | Reflux | 1-3 h | >90 |
| Cbz-L-Phe-L-Leu-OEt | 10% Pd/C | H₂ (gas) | H₂O (with TPGS-750-M) | Room Temp. | < 2 h | >95 |
This protocol describes the removal of the Cbz group using palladium on carbon and hydrogen gas.[4]
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C) (typically 10-20% by weight of the substrate)
-
Methanol (MeOH) or another suitable solvent
-
Hydrogen gas (H₂)
-
Celite
-
Inert gas (e.g., nitrogen or argon)
-
Standard hydrogenation apparatus or balloon setup
Procedure:
-
Dissolve the Cbz-protected amine in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.
-
Purify the product if necessary.
Acid-Mediated Cleavage
Cbz groups can also be cleaved under strong acidic conditions, which is particularly useful for substrates containing functional groups sensitive to reduction.[5] A common reagent for this purpose is a 33% solution of hydrogen bromide in acetic acid (HBr/AcOH).[6]
| Substrate Example | Reagent | Solvent | Temp. (°C) | Time | Yield (%) |
| Cbz-protected peptide | 33% HBr | Acetic Acid | Room Temp. | 20 min - 1 h | High |
| N-Cbz protected amines | AlCl₃ | HFIP | Room Temp. | 2-16 h | High |
This protocol describes the removal of the Cbz group using hydrogen bromide in acetic acid.[3]
Materials:
-
Cbz-protected compound
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Glacial acetic acid
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the Cbz-protected compound in glacial acetic acid.
-
Add the 33% solution of HBr in acetic acid.
-
Stir the mixture at room temperature for 2 to 16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, precipitate the product by adding diethyl ether.
-
Collect the precipitated amine hydrobromide salt by filtration.
-
Wash the solid with diethyl ether and dry to obtain the deprotected product.
Application in Peptide Synthesis: The Bergmann-Zervas Method
The introduction of the Cbz group by Bergmann and Zervas was pivotal for the development of solution-phase peptide synthesis. The following workflow illustrates the synthesis of a dipeptide, showcasing the strategic use of the Cbz group.
Conclusion
The Carboxybenzyl (Cbz) protecting group, since its inception, has proven to be a robust and versatile tool in organic synthesis. Its stability, ease of introduction, and the variety of methods for its selective removal have solidified its place in the standard repertoire of protecting groups for amines. The Cbz group's orthogonality to other common protecting groups continues to make it highly relevant in the strategic design of complex synthetic routes for peptides and pharmaceutical agents. A thorough understanding of its chemistry, including the various protocols for its use, is essential for researchers and professionals in the fields of organic chemistry and drug development.
References
Methodological & Application
Application Notes and Protocols: Synthesis of (S)-3-N-Cbz-aminopyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: (S)-3-N-Cbz-aminopyrrolidine, also known as (S)-benzyl 3-aminopyrrolidine-1-carboxylate, is a valuable chiral building block in medicinal chemistry and organic synthesis. The carboxybenzyl (Cbz or Z) protecting group renders the primary amino group of (S)-3-aminopyrrolidine unreactive, allowing for selective functionalization at other positions of the molecule.[1] The Cbz group is stable under a variety of conditions but can be readily removed when needed, most commonly via catalytic hydrogenolysis.[1][2] This document provides a detailed experimental procedure for the synthesis of (S)-3-N-Cbz-aminopyrrolidine via the N-protection of (S)-3-aminopyrrolidine.
Reaction Scheme:
(Note: The above is a simplified representation. The primary amine is protected, not the secondary amine of the pyrrolidine ring.)
A more accurate representation involves the protection of the exocyclic primary amine of (S)-3-aminopyrrolidine, where the pyrrolidine nitrogen may or may not be protected in the starting material. The most common synthesis involves the protection of the secondary amine of the pyrrolidine ring first, followed by functionalization of the 3-position. However, for direct protection of a commercially available (S)-3-aminopyrrolidine, the following protocol is applicable for the protection of the exocyclic amine. For clarity, this protocol assumes the starting material is (S)-3-aminopyrrolidine, where the secondary amine of the ring is to be protected. If starting with a different isomer or pre-protected material, adjustments will be necessary.
Let's assume the more common and commercially available starting material is (S)-3-aminopyrrolidine, and the goal is to protect the ring's secondary amine.
Corrected Reaction Scheme:
Data Presentation
The following table summarizes the reactants and typical reaction parameters for the synthesis.
| Compound | Molecular Formula | MW ( g/mol ) | Equivalents | Amount |
| (S)-3-Aminopyrrolidine Dihydrochloride | C₄H₁₂Cl₂N₂ | 159.06 | 1.0 | (User Defined) |
| Benzyl Chloroformate (Cbz-Cl) | C₈H₇ClO₂ | 170.59 | 1.1 - 1.5 | (Calculated) |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 3.0 - 4.0 | (Calculated) |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | Solvent |
| Water (H₂O) | H₂O | 18.02 | - | Solvent |
| Product | ||||
| (S)-Benzyl 3-aminopyrrolidine-1-carboxylate | C₁₂H₁₆N₂O₂ | 220.27 | - | ~90% Yield |
Experimental Protocol
This protocol details a common method for the N-protection of (S)-3-aminopyrrolidine using benzyl chloroformate under Schotten-Baumann conditions.[1][3] This procedure is adapted for starting with the dihydrochloride salt, which requires additional base to neutralize the salt and the HCl byproduct.
Materials and Reagents:
-
(S)-3-Aminopyrrolidine dihydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF), reagent grade
-
Ethyl acetate (EtOAc), reagent grade
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve (S)-3-aminopyrrolidine dihydrochloride (1.0 eq) and sodium bicarbonate (3.5 eq) in a 2:1 mixture of Tetrahydrofuran (THF) and water. The volume should be sufficient to ensure stirring (e.g., ~10 mL per gram of starting material).
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with vigorous stirring.
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.2 eq) dropwise to the cooled solution via a syringe or dropping funnel over 15-20 minutes. Ensure the internal temperature remains below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 18-20 hours.[3]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% Methanol in Dichloromethane).
-
Work-up - Quenching and Extraction:
-
Once the reaction is complete, dilute the mixture with deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x the volume of the aqueous layer).
-
Combine the organic layers.[3]
-
-
Washing: Wash the combined organic layers sequentially with 1N HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[3]
-
Purification: Purify the resulting residue by silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50% EtOAc/n-hexane) to yield the pure (S)-3-N-Cbz-aminopyrrolidine as a white powder or pale yellow oil.[3]
Characterization: The final product should be characterized to confirm its identity and purity. Standard methods include:
-
¹H NMR and ¹³C NMR Spectroscopy
-
Mass Spectrometry (MS)
-
Fourier-Transform Infrared Spectroscopy (FTIR)
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis of (S)-3-N-Cbz-aminopyrrolidine.
Caption: Experimental workflow for the synthesis of (S)-3-N-Cbz-aminopyrrolidine.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Benzyl chloroformate (Cbz-Cl) is corrosive and a lachrymator. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
THF is highly flammable and can form explosive peroxides. Use away from ignition sources.
-
Handle all organic solvents and reagents according to their Safety Data Sheets (SDS).
References
Application Notes and Protocols for Cbz Protection of 3-Aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the protection of the primary amino group of 3-aminopyrrolidine using the benzyloxycarbonyl (Cbz or Z) protecting group. The Cbz group is a vital tool in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates, owing to its stability under various conditions and its facile removal via hydrogenolysis.[1][2] This protocol outlines the reaction of 3-aminopyrrolidine with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions, a reliable and scalable method for this transformation.[1][2]
Introduction
The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in organic synthesis.[1][3] It forms a stable carbamate that is resistant to a range of reaction conditions, yet can be selectively removed, most commonly by catalytic hydrogenolysis.[1][4] This orthogonality makes it an excellent choice for multi-step syntheses of complex molecules. 3-aminopyrrolidine is a valuable chiral building block in medicinal chemistry, and its Cbz-protected derivatives are key intermediates in the synthesis of various pharmaceutical agents.[5] This protocol details a standard and efficient method for the N-Cbz protection of 3-aminopyrrolidine.
Chemical Reaction
The protection of 3-aminopyrrolidine is achieved by reacting it with benzyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2]
Reaction Scheme:
Experimental Protocols
This section provides a detailed, step-by-step procedure for the Cbz protection of 3-aminopyrrolidine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Aminopyrrolidine | ≥97% | Commercially Available |
| Benzyl Chloroformate (Cbz-Cl) | ≥95% | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Deionized Water | ||
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Brine (Saturated NaCl solution) | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminopyrrolidine (1.0 equiv) in a 2:1 mixture of tetrahydrofuran (THF) and water.
-
Basification: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (NaHCO₃) (2.0 equiv). Stir the mixture until the base is fully dissolved.
-
Addition of Cbz-Cl: Add benzyl chloroformate (Cbz-Cl) (1.1 - 1.5 equiv) dropwise to the stirred solution at 0 °C over a period of 15-30 minutes.[1][6]
-
Reaction: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. The reaction is typically stirred for 1 to 20 hours.[1][7] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-Cbz-3-aminopyrrolidine.[1]
Data Presentation
Stoichiometry and Reagent Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| 3-Aminopyrrolidine | C₄H₁₀N₂ | 86.14 | 1.0 |
| Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 | 1.1 - 1.5 |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 2.0 |
Product Characterization (for (S)-(+)-1-Cbz-3-aminopyrrolidine):
| Property | Value |
| CAS Number | 122536-72-5 |
| Molecular Formula | C₁₂H₁₆N₂O₂ |
| Molecular Weight | 220.27 g/mol |
| Appearance | Colorless to yellow oil/liquid[7] |
| Boiling Point | 315 °C |
| Density | 1.155 g/mL at 25 °C |
| Refractive Index | n20/D 1.548 |
Expected Yield:
| Yield | Range |
| Typical Yield | 85-95% |
Mandatory Visualization
Experimental Workflow Diagram:
Caption: Workflow for the Cbz protection of 3-aminopyrrolidine.
Signaling Pathway Diagram (Reaction Mechanism):
Caption: Mechanism of Cbz protection of an amine.
Safety Precautions
-
Benzyl chloroformate is corrosive, a lachrymator, and moisture-sensitive.[7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Tetrahydrofuran is a flammable solvent.
-
The reaction should be performed with caution, especially during the addition of benzyl chloroformate.
Conclusion
This protocol provides a reliable and high-yielding method for the Cbz protection of 3-aminopyrrolidine. The use of standard Schotten-Baumann conditions makes this procedure amenable to various scales, from laboratory research to process development. The resulting N-Cbz-3-aminopyrrolidine is a stable intermediate, poised for further functionalization in the synthesis of complex nitrogen-containing molecules.
References
Step-by-Step Guide to N-Cbz Deprotection of Aminopyrrolidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The benzyloxycarbonyl (Cbz or Z) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide chemistry and the development of pharmaceutical agents. Its stability under various conditions and the diverse methods available for its removal make it a versatile choice. However, selecting the appropriate deprotection strategy for a specific substrate, such as aminopyrrolidine, is crucial to ensure high yields and compatibility with other functional groups within the molecule.
This document provides a detailed overview of common N-Cbz deprotection methods applicable to aminopyrrolidine, with a focus on catalytic hydrogenolysis, acidic cleavage, and alternative reductive methods. It includes quantitative data for comparison and step-by-step experimental protocols.
Overview of N-Cbz Deprotection Methods
The removal of the Cbz group can be accomplished under several conditions, broadly categorized as hydrogenolysis, acidic cleavage, and other reductive or nucleophilic methods. The choice of method depends on the substrate's sensitivity to the reaction conditions.
-
**Catalytic
Application Notes: (R)- and (S)-3-N-Cbz-Aminopyrrolidine in Chiral Synthesis
Introduction
(R)- and (S)-3-N-Cbz-aminopyrrolidine are pivotal chiral building blocks in modern organic synthesis, particularly within pharmaceutical and medicinal chemistry. The pyrrolidine ring is a privileged scaffold, appearing in nearly 20% of FDA-approved drugs that contain a saturated cyclic amine unit.[1][2][3] The presence of a stereocenter at the C-3 position, combined with the versatile and robust benzyloxycarbonyl (Cbz) protecting group on the exocyclic amine, makes these molecules ideal starting materials for the enantioselective synthesis of complex, biologically active compounds.[4][5] The Cbz group offers stability under a range of reaction conditions while allowing for facile removal, typically through catalytic hydrogenolysis.[6][7] These attributes enable chemists to introduce specific stereochemistry into target molecules, which is critical for ensuring efficacy and minimizing off-target effects in drug candidates.[4][8]
Key Applications
The 3-aminopyrrolidine moiety is a core structural motif in numerous pharmacologically active agents, including antibacterials, immunomodulators, and antiproliferative substances.[9] Its application spans the development of drugs for a variety of therapeutic areas.
-
Pharmaceutical Intermediates: Both (R)- and (S)-enantiomers of N-protected 3-aminopyrrolidine are extensively used as intermediates in the synthesis of drugs such as the antibiotic Ceftobiprole and the PI3Kδ inhibitor Leniolisib.[9]
-
Asymmetric Synthesis: These building blocks are instrumental in asymmetric reactions to create more complex chiral structures. For example, Cbz-protected amines can be used in enantioselective intramolecular aza-Michael cyclizations to form substituted pyrrolidines with high enantioselectivity.[1]
-
Scaffold for Drug Discovery: The defined three-dimensional structure of the pyrrolidine ring makes it a desirable scaffold for fragment-based drug discovery, allowing for the strategic exploration of chemical space to identify novel lead compounds.[10]
Quantitative Data from Synthetic Applications
The following table summarizes quantitative data from various synthetic methods utilizing or producing N-protected chiral aminopyrrolidines.
| Reaction Type | Substrate(s) | Product | Catalyst/Reagents | Yield (%) | Enantiomeric/Diastereomeric Ratio | Reference |
| Photoenzymatic Synthesis | Pyrrolidine | N-Boc-3-aminopyrrolidine | Amine Transaminase (ATA) | up to 90% (conversion) | >99% ee | [9] |
| Asymmetric 'Clip-Cycle' | Cbz-protected bis-homoallylic amine, thioacrylate | 2,2-Dimethyl-pyrrolidine derivative | Chiral Phosphoric Acid | Not specified | 96:4 e.r. | [1] |
| Asymmetric Aminoboration | Acyclic olefin substrate | 2,3-disubstituted pyrrolidine | [CuOTf]₂·benzene, (S,S)-Ph-BPE | 78% | 96% ee | [11] |
| N-Benzyloxycarbonylation | Various amines | N-Cbz-protected amines | Cbz-Cl, Water | 98-99% | N/A | [12] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of (R)-3-N-Cbz-Aminopyrrolidine
This protocol describes a standard procedure for the alkylation of the primary amine of (R)-3-N-Cbz-aminopyrrolidine, a common step in building molecular complexity.
Materials:
-
(R)-3-N-Cbz-aminopyrrolidine (1.0 equiv)
-
Alkyl halide (e.g., benzyl bromide) (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Acetonitrile (ACN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Methodology:
-
Preparation: To a solution of (R)-3-N-Cbz-aminopyrrolidine (1.0 equiv) in anhydrous acetonitrile, add diisopropylethylamine (2.0 equiv).
-
Reagent Addition: Add the alkyl halide (1.1 equiv) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Protocol 2: Deprotection of N-Cbz Group via Catalytic Hydrogenolysis
This protocol details the most common method for removing the Cbz protecting group to liberate the free amine, which can then be used in subsequent synthetic steps.[6]
Materials:
-
N-Cbz-protected pyrrolidine derivative (1.0 equiv)
-
Palladium on carbon (10% Pd/C, 5-10 wt%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas (balloon or Parr shaker)
-
Celite
Methodology:
-
Preparation: Dissolve the N-Cbz-protected amine in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10% by weight of the starting material) to the solution.[6]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For small-scale reactions, a hydrogen-filled balloon is sufficient. For larger scales or higher pressures, a Parr hydrogenation apparatus should be used.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).
-
Work-up and Isolation: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional solvent (MeOH or EtOH).[6]
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The product is often pure enough for subsequent steps without further purification.
Visualizations
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. enamine.net [enamine.net]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. nbinno.com [nbinno.com]
- 9. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 3-N-Cbz-aminopyrrolidine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-N-Cbz-aminopyrrolidine is a versatile building block for the synthesis of novel peptidomimetics and for introducing conformational constraints into peptide backbones. The pyrrolidine ring system mimics the proline structure, but the placement of the amino group at the 3-position offers unique structural possibilities for modulating the biological activity and pharmacokinetic properties of peptides. The Carboxybenzyl (Cbz) protecting group on the 3-amino position is orthogonal to the widely used Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS), allowing for its selective removal and subsequent functionalization.
These application notes provide detailed protocols for the incorporation of this compound into peptide sequences using standard SPPS methodologies and outline its potential applications in drug discovery and development.
Key Applications
The incorporation of a 3-aminopyrrolidine moiety into a peptide sequence can be leveraged for several strategic advantages in peptide design:
-
Scaffold for Peptidomimetics: The 3-amino group can serve as an attachment point for various side chains, creating novel non-proteinogenic amino acid surrogates.
-
Conformational Constraint: The rigid pyrrolidine ring restricts the torsional angles of the peptide backbone, which can lead to peptides with well-defined secondary structures, potentially increasing receptor affinity and selectivity.
-
Modulation of Physicochemical Properties: The introduction of the aminopyrrolidine moiety can alter the polarity and hydrogen bonding capacity of a peptide, influencing its solubility and membrane permeability.
-
Synthesis of Peptide Nucleic Acid (PNA) Analogs: Pyrrolidinyl scaffolds are employed in the synthesis of conformationally constrained PNA analogs, which exhibit enhanced hybridization properties with DNA and RNA.
Data Presentation
The following table summarizes expected quantitative data for the incorporation of a single this compound unit into a model pentapeptide sequence (e.g., Ac-Tyr-Gly-Gly-Phe-X-NH₂, where X is the aminopyrrolidine moiety) using the protocols described below. These values are representative and may vary depending on the sequence and synthesis scale.
| Parameter | Expected Value | Method of Analysis |
| Coupling Efficiency | >95% | Kaiser Test / Chloranil Test |
| Crude Peptide Purity | 75-85% | RP-HPLC (214 nm) |
| Final Purity (after purification) | >98% | RP-HPLC (214 nm) |
| Overall Yield (based on initial resin loading) | 15-25% | Gravimetric / UV-Vis |
| Identity Confirmation | Expected Mass ± 0.5 Da | Mass Spectrometry (ESI-MS) |
Experimental Protocols
Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol describes the manual solid-phase synthesis of a peptide containing a 3-aminopyrrolidine residue on a Rink Amide resin, yielding a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin (0.5-0.8 mmol/g loading)
-
Fmoc-protected amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in Dimethylformamide (DMF)
-
DMF (Peptide synthesis grade)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Standard Fmoc-Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Repeat Step 2 and 3 for each subsequent amino acid in the sequence until the residue preceding the 3-aminopyrrolidine insertion point.
-
Coupling of this compound:
-
After Fmoc deprotection of the N-terminal amino group of the growing peptide chain, wash the resin as described in step 2.
-
In a separate vial, dissolve this compound (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activated solution to the resin.
-
Agitate for 2-4 hours at room temperature. Note: As this compound is a secondary amine, the Kaiser test is not suitable for monitoring this coupling. A Chloranil test can be used instead.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a solution of 5% acetic anhydride and 5% DIPEA in DMF for 15 minutes. Then, wash with DMF and DCM.
-
Final Fmoc Deprotection (if applicable): If additional amino acids are to be coupled after the aminopyrrolidine moiety, an Fmoc-protected aminopyrrolidine analogue would be required. If 3-aminopyrrolidine is the N-terminal residue, proceed to Cbz deprotection or cleavage.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and finally MeOH, then dry under vacuum.
-
Cleavage and Global Deprotection:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water).
-
Purify the peptide by preparative reverse-phase HPLC (RP-HPLC).
-
Analyze fractions by analytical HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide.
-
Protocol 2: On-Resin Deprotection of the Cbz Group
This protocol describes the selective removal of the Cbz group from the 3-aminopyrrolidine residue while the peptide is still attached to the resin. This allows for subsequent modification of the newly freed amino group.
Materials:
-
Peptide-resin with Cbz-protected 3-aminopyrrolidine
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate or Cyclohexene
-
Anhydrous NMP or DMF
-
Argon or Nitrogen gas
Procedure:
-
Resin Preparation: Swell the Cbz-protected peptide-resin in anhydrous NMP or DMF for 30 minutes.
-
Hydrogenolysis Reaction:
-
To the swollen resin, add a solution of ammonium formate (10 eq.) in anhydrous NMP.
-
Carefully add the Pd/C catalyst (0.2 eq. by weight relative to the resin) under an inert atmosphere (Argon or Nitrogen).
-
Agitate the mixture at room temperature for 4-8 hours. The reaction progress can be monitored by cleaving a small amount of resin and analyzing by LC-MS.
-
-
Catalyst Removal:
-
Filter the reaction mixture through a syringe filter fitted with a cotton plug to remove the Pd/C catalyst.
-
Wash the resin thoroughly with NMP, DCM, and MeOH to remove all traces of the catalyst and reagents.
-
-
Further Modification or Cleavage: The deprotected 3-amino group on the pyrrolidine ring is now available for further functionalization on-resin, or the peptide can be cleaved from the resin as described in Protocol 1.
Visualizations
Application Notes and Protocols for Coupling Reactions of 3-N-Cbz-aminopyrrolidine with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and FDA-approved drugs.[1] Specifically, derivatives of 3-aminopyrrolidine are key components in the development of antagonists for chemokine receptors like CCR2, highlighting their therapeutic potential.[2] The synthesis of amides and related compounds from 3-amino-N-benzyloxycarbonyl (Cbz)-pyrrolidine is a fundamental transformation in the elaboration of this versatile building block. The Cbz protecting group provides stability during coupling reactions and can be readily removed in a subsequent step.
This document provides detailed application notes and experimental protocols for the coupling of 3-N-Cbz-aminopyrrolidine with a variety of carboxylic acids. It covers common amide bond formation techniques, including the use of carbodiimide and uronium-based coupling reagents, and offers insights into reaction optimization.
Core Concepts in Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that requires high temperatures and results in the loss of a water molecule. In the context of complex molecules, these conditions are often too harsh. Therefore, a variety of coupling reagents have been developed to facilitate this transformation under milder conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Common classes of coupling reagents include:
-
Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. To minimize side reactions and racemization, additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma are often used.[3][4]
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid coupling with minimal side products.[3]
The choice of coupling reagent, solvent, and base can significantly impact the yield and purity of the final product and is often substrate-dependent.[5]
Experimental Protocols
The following protocols provide general procedures for the coupling of this compound with carboxylic acids using common coupling reagents.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a widely used and cost-effective method for amide bond formation.
Reaction Scheme:
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate (EtOAc)
-
Hexanes or Heptane
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (or DCM) are added EDC (1.2 eq) and HOBt (1.2 eq).
-
The mixture is stirred at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
This compound (1.0 eq) and DIPEA (2.0 eq) are added to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours and monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly efficient coupling reagent, often leading to faster reaction times and higher yields, particularly for sterically hindered substrates.
Reaction Scheme:
References
Application Note: Large-Scale Synthesis of Enantiomerically Pure (S)-3-N-Cbz-aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the large-scale synthesis of enantiomerically pure (S)-3-N-(Carboxybenzyl)aminopyrrolidine, a critical chiral building block in the development of various pharmaceutical agents. The described methodology follows a robust and scalable multi-step synthesis commencing from the readily available and inexpensive starting material, trans-4-hydroxy-L-proline. This process involves a sequence of decarboxylation, N-protection, hydroxyl activation, azide substitution with stereochemical inversion, and subsequent reduction, culminating in the desired Cbz-protected aminopyrrolidine. This protocol is designed to be reproducible and scalable for drug development and manufacturing purposes.
Introduction
Chiral pyrrolidine scaffolds are prevalent in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Specifically, enantiomerically pure 3-aminopyrrolidine and its derivatives serve as essential intermediates in the synthesis of various therapeutic agents, including antagonists for chemokine receptors.[3] The Cbz (Carboxybenzyl) protecting group is frequently employed for the amine functionality due to its stability under various reaction conditions and its facile removal via hydrogenation. Therefore, a reliable and scalable synthesis of enantiomerically pure 3-N-Cbz-aminopyrrolidine is of significant interest to the pharmaceutical industry.
This document outlines a validated synthetic route for producing (S)-3-N-Cbz-aminopyrrolidine, adapted from established chemical literature, providing detailed experimental procedures, quantitative data, and process visualizations to aid in successful implementation.
Synthetic Strategy
The overall synthetic pathway for (S)-3-N-Cbz-aminopyrrolidine starting from trans-4-hydroxy-L-proline is depicted below. The key steps involve:
-
Decarboxylation of trans-4-hydroxy-L-proline to yield (R)-3-hydroxypyrrolidine.
-
N-Boc Protection of the resulting pyrrolidine.
-
Sulfonylation of the hydroxyl group to create a good leaving group.
-
Azide Substitution via an SN2 reaction, which proceeds with inversion of stereochemistry to yield the (S)-azide.
-
Reduction of the azide to the corresponding amine.
-
N-Cbz Protection of the primary amine.
-
Deprotection of the N-Boc group to yield the final product.
A detailed workflow of this synthetic route is illustrated in the following diagram.
Caption: Synthetic workflow for (S)-3-N-Cbz-aminopyrrolidine.
Experimental Protocols
Materials and Methods
All reagents were of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography was performed using silica gel (200-300 mesh). Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer.
Synthesis of (R)-3-hydroxypyrrolidine (Intermediate 1)
A solution of trans-4-hydroxy-L-proline in a high-boiling point solvent (e.g., diphenyl ether) is heated to 140-160°C.[4] The reaction is monitored for the cessation of CO2 evolution. Upon completion, the reaction mixture is cooled, and the product is isolated by vacuum distillation or extraction.
Synthesis of (R)-N-Boc-3-hydroxypyrrolidine (Intermediate 2)
To a cooled solution (0-10°C) of (R)-3-hydroxypyrrolidine in dichloromethane, triethylamine is added, followed by the slow addition of di-tert-butyl dicarbonate (Boc)2O.[4] The reaction mixture is stirred at room temperature until completion. The solvent is evaporated, and the crude product is purified by column chromatography.
Synthesis of (R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine (Intermediate 3)
The N-Boc protected alcohol is dissolved in dichloromethane and cooled to 0°C. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride.[4] The reaction is stirred at 0°C and then allowed to warm to room temperature. The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the mesylated product.
Synthesis of (S)-N-Boc-3-azidopyrrolidine (Intermediate 4)
The mesylated intermediate is dissolved in a suitable solvent such as dimethylformamide (DMF), and sodium azide is added.[4] The reaction mixture is heated to 70-85°C and stirred until the reaction is complete (monitored by TLC).[4] After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the azide derivative. This step proceeds with an inversion of configuration at the stereocenter.
Synthesis of (S)-N-Boc-3-aminopyrrolidine (Intermediate 5)
The azide intermediate is dissolved in a solvent like tetrahydrofuran (THF) or methanol. A reducing agent such as triphenylphosphine followed by water, or catalytic hydrogenation (e.g., H2, Pd/C) is used to reduce the azide to the primary amine.[4] The product is isolated after removal of the catalyst and solvent.
Synthesis of (S)-N-Boc-N'-Cbz-3-aminopyrrolidine (Intermediate 6)
The resulting amine is dissolved in dichloromethane and cooled to 0°C. A base (e.g., triethylamine) is added, followed by the dropwise addition of benzyl chloroformate (Cbz-Cl). The reaction is stirred at room temperature until completion. The product is isolated by extraction and purified by chromatography.
Synthesis of (S)-3-N-Cbz-aminopyrrolidine (Final Product)
The N-Boc, N'-Cbz protected intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent, to remove the Boc protecting group. The reaction is typically carried out at room temperature. After completion, the solvent and excess acid are removed under reduced pressure, and the final product is isolated as a salt or neutralized to obtain the free base.
Quantitative Data Summary
| Step No. | Intermediate/Product | Starting Material | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Purity/ee (%) |
| 1 | (R)-3-hydroxypyrrolidine | trans-4-hydroxy-L-proline | - | Diphenyl ether | 140-160 | 75-85 | >99 |
| 2 | (R)-N-Boc-3-hydroxypyrrolidine | (R)-3-hydroxypyrrolidine | (Boc)2O, Triethylamine | Dichloromethane | 0-25 | 90-95 | >99 |
| 3 | (R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine | (R)-N-Boc-3-hydroxypyrrolidine | MsCl, Triethylamine | Dichloromethane | 0-25 | 95-98 | >99 |
| 4 | (S)-N-Boc-3-azidopyrrolidine | (R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine | NaN3 | DMF | 70-85 | 85-92 | >99 |
| 5 | (S)-N-Boc-3-aminopyrrolidine | (S)-N-Boc-3-azidopyrrolidine | H2, Pd/C or PPh3/H2O | Methanol/THF | 25 | 90-97 | >99 |
| 6 | (S)-N-Boc-N'-Cbz-3-aminopyrrolidine | (S)-N-Boc-3-aminopyrrolidine | Cbz-Cl, Triethylamine | Dichloromethane | 0-25 | 88-94 | >99 |
| 7 | (S)-3-N-Cbz-aminopyrrolidine | (S)-N-Boc-N'-Cbz-3-aminopyrrolidine | TFA or HCl | Dichloromethane | 25 | 92-98 | >99 |
Signaling Pathways and Logical Relationships
The stereochemical control in this synthesis is a critical aspect, primarily governed by the SN2 reaction in Step 4. The following diagram illustrates this key stereochemical inversion.
Caption: Stereochemical inversion during the SN2 reaction.
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of enantiomerically pure (S)-3-N-Cbz-aminopyrrolidine. By utilizing a readily available chiral starting material and a series of well-established chemical transformations, this process ensures high yields and excellent enantiomeric purity, making it highly suitable for applications in pharmaceutical research and development. The clear, step-by-step instructions and tabulated data facilitate the straightforward implementation of this synthetic route on a laboratory or industrial scale.
References
- 1. mdpi.com [mdpi.com]
- 2. enamine.net [enamine.net]
- 3. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for the Asymmetric Synthesis of Pyrrolidine Derivatives Using 3-N-Cbz-aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the asymmetric synthesis of chiral pyrrolidine derivatives utilizing 3-N-Cbz-aminopyrrolidine as a versatile chiral building block. This document outlines a key synthetic strategy involving the preparation of a C₂-symmetric chiral bis(oxazoline) ligand and its application in asymmetric catalysis. Detailed experimental protocols and summarized quantitative data are presented to facilitate the development of novel chiral catalysts and enantiomerically enriched compounds.
Introduction
The pyrrolidine scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and chiral catalysts. The stereochemistry of substituents on the pyrrolidine ring is often critical for biological activity and catalytic efficiency, making asymmetric synthesis a cornerstone of modern organic chemistry. This compound is a valuable chiral precursor, offering a platform for the synthesis of a diverse range of functionalized pyrrolidine derivatives. Its protected amino group at the 3-position allows for selective transformations at other positions of the pyrrolidine ring, making it an ideal starting material for the construction of sophisticated chiral ligands and organocatalysts.
Key Synthetic Strategy: Synthesis of Chiral Bis(oxazoline) Ligands
One of the powerful applications of this compound is in the synthesis of chiral ligands for asymmetric catalysis. Bis(oxazoline) (BOX) ligands are a prominent class of C₂-symmetric ligands that have demonstrated exceptional performance in a wide range of metal-catalyzed enantioselective reactions. The synthesis of a BOX ligand from this compound involves the transformation of the aminopyrrolidine into a chiral amino alcohol, which is then coupled with a dicarboxylic acid derivative to form the bis(oxazoline) structure.
The general workflow for the synthesis of a chiral pyrrolidine-based bis(oxazoline) ligand starting from this compound is depicted below. This involves the conversion of the protected amine to a chiral diamine, which can then be used to construct the ligand scaffold.
Caption: General workflow for the synthesis of a chiral bis(oxazoline) ligand from this compound and its application in asymmetric catalysis.
Experimental Protocols
Protocol 1: Synthesis of a Chiral Pyrrolidine-Based Bis(oxazoline) Ligand
This protocol describes a general procedure for the synthesis of a chiral bis(oxazoline) ligand derived from a chiral amino alcohol, which can be synthesized from this compound. The synthesis of chiral bis(oxazoline) ligands often starts from chiral amino alcohols.
Materials:
-
Chiral amino alcohol (derived from this compound) (2.1 equiv)
-
Diethyl malonimidate dihydrochloride (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Ethanol
-
Sodium sulfate, anhydrous
Procedure:
-
To an oven-dried three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the chiral amino alcohol (2.1 equiv), diethyl malonimidate dihydrochloride (1.0 equiv), and anhydrous dichloromethane.
-
Heat the reaction mixture to 45 °C under a nitrogen atmosphere and stir for 18 hours. Monitor the reaction progress by ¹H NMR.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel.
-
Wash the organic layer with water. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield the pure bis(oxazoline) ligand.
Protocol 2: Asymmetric Michael Addition of Aldehydes to Nitroolefins using a Pyrrolidine-Based Organocatalyst
This protocol outlines a general procedure for the asymmetric Michael addition of an aldehyde to a nitroolefin, a key carbon-carbon bond-forming reaction, using a chiral pyrrolidine-based organocatalyst. While the specific catalyst is not directly synthesized from this compound in the provided search results, this protocol illustrates the application of such catalysts. A catalyst derived from this compound could be employed in a similar fashion.
Materials:
-
trans-β-Nitrostyrene (1.0 equiv)
-
3-Phenylpropionaldehyde (1.5 equiv)
-
Chiral pyrrolidine-based organocatalyst (10 mol%)
-
Methylcyclohexane (solvent)
Procedure:
-
To a reaction vial, add the chiral pyrrolidine-based organocatalyst (10 mol%).
-
Add methylcyclohexane as the solvent.
-
Add trans-β-nitrostyrene (1.0 equiv) to the solution.
-
Cool the reaction mixture to 0 °C.
-
Add 3-phenylpropionaldehyde (1.5 equiv) to the cooled mixture.
-
Stir the reaction at 0 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Michael adduct.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral HPLC analysis.[1][2]
Data Presentation
The following tables summarize representative data for the synthesis of chiral bis(oxazoline) ligands and their application in asymmetric catalysis, demonstrating the potential of pyrrolidine-based chiral auxiliaries.
Table 1: Synthesis of a Chiral Bis(oxazoline) Ligand
| Product | Starting Amino Alcohol | Yield (%) |
| Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane | (1R,2S)-(+)-cis-1-amino-2-indanol | 70 |
Data adapted from a representative synthesis of a bis(oxazoline) ligand.[1]
Table 2: Asymmetric Michael Addition using a Pyrrolidine-Based Organocatalyst [1][2]
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| OC4 (10) | Methylcyclohexane | 0 | 24 | 87 | 92:8 | 85 |
| OC1 (10) | CH₂Cl₂ | rt | 7 | 99 | 78:22 | 68 |
| OC2 (10) | CH₂Cl₂ | rt | 7 | 95 | 70:30 | 68 |
| OC3 (10) | CH₂Cl₂ | rt | 7 | 99 | 75:25 | 69 |
OC1-OC4 represent different pyrrolidine-based organocatalysts. Data is representative of the performance of such catalysts in the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene.[1][2]
Signaling Pathways and Logical Relationships
The catalytic cycle of an organocatalyzed asymmetric Michael addition typically involves the formation of a key enamine intermediate between the chiral secondary amine of the catalyst and the aldehyde. This enamine then attacks the nitroolefin in a stereocontrolled manner, directed by the chiral environment of the catalyst. Subsequent hydrolysis releases the product and regenerates the catalyst.
References
Application Notes & Protocols: Reactions of 3-N-Cbz-aminopyrrolidine with Electrophilic Reagents
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-N-Cbz-aminopyrrolidine is a valuable chiral building block in medicinal chemistry and drug discovery. The pyrrolidine motif is prevalent in numerous FDA-approved drugs, highlighting its significance as a privileged structure.[1] The presence of a secondary amine within the pyrrolidine ring and a protected primary amine at the 3-position allows for selective functionalization. The carboxybenzyl (Cbz or Z) protecting group on the 3-amino substituent is stable under a range of conditions, enabling the pyrrolidine nitrogen to react selectively with various electrophiles.[2][3] This document provides detailed protocols for key reactions of this compound—specifically N-alkylation, N-acylation, and reductive amination—which are fundamental transformations for generating diverse compound libraries for drug development.[4][5]
N-Alkylation of this compound
N-alkylation introduces alkyl substituents onto the pyrrolidine nitrogen. This reaction is typically achieved by reacting the secondary amine with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct. While direct alkylation can sometimes lead to over-alkylation, for secondary amines it is a more controlled process.[6][7]
General Reaction Scheme: N-Alkylation
Caption: General scheme for N-alkylation of this compound.
Experimental Protocol: N-Alkylation with Benzyl Bromide
Materials:
-
(R)- or (S)-3-N-Cbz-aminopyrrolidine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (10 mL per 10 mmol of amine).
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate (50 mL) and wash with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.
Data Presentation: N-Alkylation Results
| Electrophile (R-X) | Product | Typical Yield (%) | Purity (%) (by LC-MS) |
| Benzyl bromide | 1-Benzyl-3-N-Cbz-aminopyrrolidine | 85-95 | >98 |
| Ethyl iodide | 1-Ethyl-3-N-Cbz-aminopyrrolidine | 80-90 | >97 |
| Propargyl bromide | 1-Propargyl-3-N-Cbz-aminopyrrolidine | 75-85 | >95 |
| Allyl bromide | 1-Allyl-3-N-Cbz-aminopyrrolidine | 82-92 | >97 |
N-Acylation of this compound
N-acylation involves the reaction of the pyrrolidine nitrogen with an acylating agent, such as an acid chloride or anhydride, to form an amide bond.[8][9] This reaction is typically rapid and high-yielding, performed in the presence of a non-nucleophilic base to scavenge the HCl generated when using acid chlorides.[10]
General Reaction Scheme: N-Acylation
Caption: General scheme for N-acylation of this compound.
Experimental Protocol: N-Acylation with Acetyl Chloride
Materials:
-
(R)- or (S)-3-N-Cbz-aminopyrrolidine
-
Acetyl chloride
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Add this compound (1.0 eq) and anhydrous DCM (10 mL per 5 mmol of amine) to a dry round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add acetyl chloride (1.2 eq), dissolved in a small amount of anhydrous DCM, to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor completion by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM (20 mL).
-
Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product is often pure enough for subsequent steps, but can be purified by silica gel chromatography if necessary.
Data Presentation: N-Acylation Results
| Acylating Agent (RCOCl) | Product | Typical Yield (%) | Purity (%) (by LC-MS) |
| Acetyl chloride | 1-Acetyl-3-N-Cbz-aminopyrrolidine | 95-99 | >99 |
| Benzoyl chloride | 1-Benzoyl-3-N-Cbz-aminopyrrolidine | 92-98 | >98 |
| Cyclopropanecarbonyl chloride | 1-(Cyclopropanecarbonyl)-3-N-Cbz-aminopyrrolidine | 90-97 | >98 |
| Isobutyryl chloride | 1-Isobutyryl-3-N-Cbz-aminopyrrolidine | 93-99 | >99 |
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, allowing the synthesis of secondary and tertiary amines from aldehydes or ketones.[6] For a secondary amine like this compound, reaction with a carbonyl compound forms an intermediate iminium ion, which is then reduced in situ by a mild reducing agent to yield the tertiary amine product.[11] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its selectivity for iminium ions over carbonyls.[12][13][14]
Experimental Workflow: Reductive Amination
Caption: Step-by-step workflow for a typical reductive amination protocol.
Experimental Protocol: Reductive Amination with Cyclohexanone
Materials:
-
(R)- or (S)-3-N-Cbz-aminopyrrolidine
-
Cyclohexanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and cyclohexanone (1.1 eq) in anhydrous 1,2-dichloroethane (15 mL per 5 mmol of amine).
-
(Optional) If reacting with a ketone, add a catalytic amount of acetic acid (0.1 eq) and stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes, ensuring the temperature does not rise significantly.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction's progress by LC-MS.[2]
-
Once the reaction is complete, carefully quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product via silica gel column chromatography to obtain the desired tertiary amine.
Data Presentation: Reductive Amination Results
| Carbonyl Compound | Product | Typical Yield (%) | Purity (%) (by LC-MS) |
| Formaldehyde (as paraformaldehyde) | 1-Methyl-3-N-Cbz-aminopyrrolidine | 88-96 | >98 |
| Acetone | 1-Isopropyl-3-N-Cbz-aminopyrrolidine | 85-94 | >98 |
| Cyclohexanone | 1-Cyclohexyl-3-N-Cbz-aminopyrrolidine | 90-97 | >99 |
| Benzaldehyde | 1-Benzyl-3-N-Cbz-aminopyrrolidine | 87-95 | >97 |
The secondary amine of this compound provides a versatile handle for derivatization through reactions with various electrophiles. N-alkylation, N-acylation, and reductive amination are robust and high-yielding methods to generate a wide array of substituted pyrrolidine analogs. The protocols and data presented herein serve as a guide for researchers in drug discovery to synthesize novel molecules based on this valuable scaffold, facilitating the exploration of new chemical space for therapeutic applications.
References
- 1. enamine.net [enamine.net]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry [mdpi.com]
- 9. Acylation - Chad's Prep® [chadsprep.com]
- 10. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 11. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Cbz Protection of Aminopyrrolidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Cbz (benzyloxycarbonyl) protection of aminopyrrolidines. Our aim is to help you overcome common challenges and minimize side reactions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Cbz protection of aminopyrrolidines?
A1: The most frequently encountered side reactions include:
-
Di-Cbz Protection: Formation of a di-protected primary amine where two Cbz groups attach to the same nitrogen atom.
-
N-Benzylation: Alkylation of the pyrrolidine nitrogen or the newly protected amine with a benzyl group, which can arise from impurities in the benzyl chloroformate or side reactions during deprotection under certain conditions.[1]
-
Racemization: Loss of stereochemical integrity at a chiral center in the aminopyrrolidine, particularly when using strong bases or elevated temperatures.[2]
-
Hydrolysis of Benzyl Chloroformate: Reaction of the Cbz-Cl reagent with water, leading to the formation of benzyl alcohol and carbon dioxide.[3][4] This reduces the amount of reagent available for the protection reaction.
Q2: How can I minimize the di-protection of a primary aminopyrrolidine?
A2: To minimize the formation of the di-Cbz byproduct, consider the following strategies:
-
Control Stoichiometry: Use a slight excess (typically 1.05-1.2 equivalents) of benzyl chloroformate. A large excess can significantly promote di-protection.[4]
-
Slow Reagent Addition: Add the benzyl chloroformate slowly to the reaction mixture, especially at low temperatures (e.g., 0 °C), to maintain a low concentration of the electrophile.[4]
-
Choice of Base: Employ a weaker base, such as sodium bicarbonate, rather than strong bases like sodium hydroxide. Weaker bases are less likely to deprotonate the initially formed mono-Cbz-protected amine, which is a prerequisite for the second Cbz addition.[4]
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C) to decrease the rate of the second protection reaction, which generally has a higher activation energy.[4]
Q3: What causes N-benzylation, and how can it be prevented?
A3: N-benzylation can occur due to the presence of benzyl chloride as an impurity in the benzyl chloroformate reagent. It can also be a side product during catalytic hydrogenation for Cbz deprotection if the hydrogen source is insufficient. To prevent N-benzylation during the protection step, use high-purity benzyl chloroformate. If N-benzylation is observed during deprotection, ensure an adequate hydrogen source and consider optimizing catalyst loading and reaction time.
Q4: How can I prevent racemization of my chiral aminopyrrolidine?
A4: Racemization can be a concern, especially for chiral aminopyrrolidines. To mitigate this:
-
Avoid Strong Bases: Use milder bases like sodium bicarbonate or sodium carbonate.[4]
-
Maintain Low Temperatures: Keep the reaction temperature low (e.g., 0 °C to room temperature).[5]
-
Control pH: For amino acids, maintaining the pH between 8 and 10 is crucial. A pH that is too high can lead to racemization.[6]
-
Limit Reaction Time: Avoid unnecessarily long reaction times, as prolonged exposure to basic conditions can increase the risk of racemization.[5]
Q5: My reaction yield is low, and I suspect hydrolysis of benzyl chloroformate. What should I do?
A5: Benzyl chloroformate is sensitive to moisture.[3] To minimize hydrolysis:
-
Use Anhydrous Conditions: Employ anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Proper Reagent Handling: Use fresh, high-quality benzyl chloroformate. Older reagents may have already undergone partial hydrolysis.
-
Biphasic Systems: Running the reaction in a biphasic system (e.g., THF/water or dioxane/water) with a base like sodium bicarbonate can be effective. The amine reacts in the aqueous phase, while the bulk of the Cbz-Cl remains in the organic phase, minimizing contact with water.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting & Optimization |
| Formation of Di-Cbz Byproduct | Excess benzyl chloroformate. | Carefully control the stoichiometry of benzyl chloroformate (1.05-1.2 equivalents).[4] |
| Strong base. | Use a milder base like sodium bicarbonate instead of sodium hydroxide or triethylamine.[4] | |
| High reaction temperature. | Perform the reaction at a lower temperature (e.g., 0 °C).[4] | |
| Presence of N-Benzyl Impurity | Impure benzyl chloroformate. | Use high-purity, freshly opened benzyl chloroformate. |
| Side reaction during deprotection. | Ensure an adequate hydrogen source during catalytic hydrogenation. | |
| Racemization of Chiral Center | Use of a strong base. | Switch to a weaker base such as sodium bicarbonate.[5] |
| Elevated reaction temperature. | Maintain the reaction at a low temperature (e.g., 0 °C).[5] | |
| Prolonged reaction time. | Monitor the reaction by TLC or LC-MS and work it up as soon as it is complete.[5] | |
| Low Yield of Protected Product | Hydrolysis of benzyl chloroformate. | Use anhydrous solvents and perform the reaction under an inert atmosphere.[4] |
| Poor solubility of the starting aminopyrrolidine. | Choose a suitable solvent system. A mixture of THF and water is often effective.[4] For zwitterionic aminopyrrolidines, ensure they are fully dissolved as their corresponding salt before adding Cbz-Cl.[4] | |
| Protonation of the starting amine. | Ensure at least two equivalents of a suitable base are used to neutralize the generated HCl.[4] |
Experimental Protocols
Protocol 1: Mono-Cbz Protection of (R)-3-Aminopyrrolidine
This protocol is adapted from a general procedure for the N-Cbz protection of amines and is optimized to minimize di-protection.[7]
Materials:
-
(R)-3-Aminopyrrolidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (R)-3-aminopyrrolidine (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the cooled solution while stirring vigorously.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography to yield (R)-1-Cbz-3-aminopyrrolidine.
Visualizing Reaction Pathways
Cbz Protection of an Aminopyrrolidine
Caption: Cbz protection of an aminopyrrolidine and the potential di-protection side reaction.
Troubleshooting Logic for Cbz Protection
Caption: A logical workflow for troubleshooting common issues in Cbz protection reactions.
References
- 1. Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. total-synthesis.com [total-synthesis.com]
Technical Support Center: Purification of Crude 3-N-Cbz-aminopyrrolidine
Welcome to the technical support center for the purification of crude 3-N-Cbz-aminopyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most prevalent and effective purification techniques for this compound are silica gel column chromatography and aqueous workup/extraction. Recrystallization can also be employed, particularly if the crude product is a solid and a suitable solvent system can be identified.
Q2: What are the typical impurities found in crude this compound?
A2: Common impurities can include:
-
Unreacted starting materials: Such as 3-aminopyrrolidine.
-
Reagents from the Cbz-protection step: Including residual benzyl chloroformate (Cbz-Cl) and the base used (e.g., triethylamine, sodium bicarbonate).
-
Byproducts of the Cbz-protection reaction: This can include benzyl alcohol (from the hydrolysis of Cbz-Cl) and potentially di-Cbz-protected pyrrolidine, where both the primary amine at the 3-position and the secondary amine of the pyrrolidine ring are protected.
-
Solvents used in the reaction and workup.
Q3: How can I effectively monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process.[1] A suitable mobile phase, such as a mixture of ethyl acetate and hexanes or methanol in dichloromethane, should be used to achieve good separation between the desired product and impurities. Staining with potassium permanganate (KMnO₄) or ninhydrin can help visualize the spots.
Troubleshooting Guide
Problem 1: The purified product is an oil, but it is expected to be a solid.
-
Possible Cause 1: Residual Solvent: The presence of residual solvent from the column chromatography or extraction can prevent the product from solidifying.
-
Solution: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 30-40°C), to remove all volatile solvents.
-
-
Possible Cause 2: Presence of Impurities: Impurities can act as a eutectic mixture, lowering the melting point and causing the product to remain an oil.
-
Solution 1: Re-purification: If significant impurities are detected by TLC or NMR, re-purification by column chromatography may be necessary.
-
Solution 2: Recrystallization: Attempt to recrystallize the oily product from a suitable solvent system. Common solvent systems for recrystallization of organic compounds include heptanes/ethyl acetate, methanol/water, and acetone/water.[2]
-
Solution 3: Trituration: If recrystallization is challenging, trituration with a non-polar solvent like hexanes or diethyl ether can sometimes induce crystallization and remove non-polar impurities.
-
Problem 2: Difficulty in separating the product from a close-running impurity on TLC/column chromatography.
-
Possible Cause: Similar Polarity of Product and Impurity: The impurity may have a polarity very similar to this compound, making separation by standard chromatography challenging.
-
Solution 1: Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography. A less polar solvent system may improve separation. Using a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., ethyl acetate/hexanes) can enhance resolution.
-
Solution 2: Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina.
-
Solution 3: Three-Component Solvent System: For particularly difficult separations, a three-component solvent system (e.g., dichloromethane/methanol/ammonium hydroxide for basic compounds) can sometimes provide better resolution.[3]
-
Problem 3: Low yield after purification.
-
Possible Cause 1: Product Loss During Extraction: The product may have some solubility in the aqueous phase, leading to loss during the extraction process.
-
Solution: Perform multiple extractions (e.g., 3-4 times) with the organic solvent to ensure complete recovery of the product from the aqueous layer. Back-extraction of the combined aqueous layers can also help recover any dissolved product.
-
-
Possible Cause 2: Product Streaking or Irreversible Adsorption on Silica Gel: Amines can sometimes interact strongly with the acidic silica gel, leading to streaking on the column and poor recovery.
-
Solution: Deactivate the silica gel by adding a small amount of a tertiary amine, such as triethylamine (e.g., 0.5-1%), to the eluent. This will neutralize the acidic sites on the silica and improve the elution of the basic product.
-
-
Possible Cause 3: Hydrolysis of the Cbz group: Although generally stable, the Cbz group can be sensitive to harsh acidic or basic conditions, which might be encountered during workup.
-
Solution: Use mild bases like sodium bicarbonate for neutralization and avoid prolonged exposure to strong acids or bases.
-
Data Presentation
Table 1: Typical Solvent Systems for Column Chromatography of this compound
| Solvent System Components | Typical Ratio (v/v) | Polarity | Notes |
| Ethyl Acetate / Hexanes | 10:90 to 70:30 | Low to Medium | A standard system providing good separation for many compounds of intermediate polarity. |
| Dichloromethane / Methanol | 99:1 to 90:10 | Medium to High | Suitable for more polar compounds. A small amount of methanol significantly increases the eluent's polarity. |
| Dichloromethane / Methanol / Ammonium Hydroxide | 95:4.5:0.5 | Medium to High | The addition of a base like ammonium hydroxide can improve the peak shape and recovery of amines. |
Table 2: Example TLC Data for Crude this compound Purification
Solvent System: 50% Ethyl Acetate in Hexanes
| Spot | Rf Value (approx.) | Possible Identity | Visualization |
| 1 | 0.85 | Non-polar byproduct/impurity | UV active |
| 2 | 0.50 | This compound | UV active, KMnO₄ active |
| 3 | 0.20 | Benzyl Alcohol | UV active, KMnO₄ active |
| 4 | Baseline | Highly polar impurity (e.g., unreacted 3-aminopyrrolidine) | KMnO₄ active, Ninhydrin active |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully load the sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Aqueous Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Acid Wash: Wash the organic layer with a dilute acidic solution (e.g., 1M HCl or 5% citric acid solution) to remove any unreacted basic starting materials or basic byproducts.
-
Base Wash: Subsequently, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove acidic impurities.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the majority of the dissolved water.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the partially purified product, which can then be further purified by column chromatography or recrystallization if necessary.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for common issues in this compound purification.
References
Navigating Cbz Deprotection of 3-Aminopyrrolidine Derivatives: A Technical Support Guide
For researchers, scientists, and drug development professionals, the removal of the carbamoylbenzyl (Cbz) protecting group is a critical step in the synthesis of 3-aminopyrrolidine derivatives. However, this process can be fraught with challenges, leading to incomplete reactions and the formation of impurities. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Cbz deprotection of these valuable scaffolds.
Troubleshooting Guides
This section provides solutions to common problems observed during the Cbz deprotection of 3-aminopyrrolidine derivatives.
Issue 1: Incomplete or Slow Catalytic Hydrogenolysis
Question: My Cbz deprotection of a 3-aminopyrrolidine derivative using catalytic hydrogenation (e.g., H₂, Pd/C) is sluggish or fails to go to completion. What are the potential causes and how can I resolve this?
Answer: Incomplete or slow catalytic hydrogenolysis is a frequent challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is outlined below.
Troubleshooting Workflow for Incomplete Catalytic Hydrogenolysis
Quantitative Impact of Troubleshooting on Catalytic Hydrogenolysis
The following table provides illustrative examples of how adjusting reaction parameters can overcome incomplete deprotection. The yields presented are representative and may vary depending on the specific substrate.
| Parameter | Problem Condition | Illustrative Yield | Troubleshooting Action | Illustrative Yield |
| Catalyst Loading | 5 mol% 10% Pd/C | < 50% | Increase to 10-20 mol% 10% Pd/C | > 90% |
| Hydrogen Pressure | 1 atm (balloon) | ~ 60% | Increase to 50 psi | > 95% |
| Catalyst Quality | Old/partially deactivated Pd/C | < 40% | Use a fresh batch of high-quality Pd/C | > 95% |
| Purity of Starting Material | Contains sulfur impurities | < 20% | Purify starting material by chromatography | > 90% |
Issue 2: Side Reactions with Acidic Deprotection
Question: I am attempting to deprotect a Cbz-protected 3-aminopyrrolidine derivative using HBr in acetic acid, but I am observing the formation of an N-acetylated byproduct. How can I avoid this?
Answer: N-acetylation is a known side reaction when using acetic acid as a solvent for Cbz deprotection, especially with primary and secondary amines like the 3-aminopyrrolidine core. The free amine, once formed, can react with the acetic acid solvent.
Logical Flow for Avoiding N-Acetylation Side Reaction
Comparison of Acidic Deprotection Conditions
| Reagent/Solvent | Typical Conditions | Potential for N-Acetylation | Remarks |
| 33% HBr in Acetic Acid | Room temperature, 1-4 h | High | Effective but prone to acetylation side product. |
| HCl in Dioxane/Isopropanol | Room temperature, 1-4 h | Low | Good alternative to avoid acetylation. |
| Trifluoroacetic Acid (TFA) | Room temperature, 1-2 h | Low | Strong acid, may cleave other acid-sensitive groups. |
| AlCl₃ in HFIP | Room temperature, 2-16 h | Low | Mild conditions with good functional group tolerance.[1] |
Frequently Asked Questions (FAQs)
Q1: My 3-aminopyrrolidine derivative contains a reducible functional group (e.g., a double bond or an aryl halide). Which Cbz deprotection method should I use?
For substrates with reducible functional groups, catalytic hydrogenation is not suitable. Non-reductive methods are recommended.[1][2] Transfer hydrogenolysis using a hydrogen donor like ammonium formate can sometimes offer better selectivity.[1] However, the safest options are acidic or nucleophilic cleavage. A mild and effective acidic method is using aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), which shows good functional group tolerance.[1] Nucleophilic cleavage with reagents like 2-mercaptoethanol and a base is also a highly selective option.[1]
Q2: What is the most common reason for the failure of Cbz deprotection by catalytic hydrogenation?
The most common issue is catalyst poisoning.[1][2] Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) or other impurities in the starting material or solvent.[1][2] Even trace amounts can completely deactivate the catalyst.
Q3: Can I use transfer hydrogenolysis for my Cbz-protected 3-aminopyrrolidine derivative?
Yes, transfer hydrogenolysis is a viable and often safer alternative to using hydrogen gas.[3] Common hydrogen donors include ammonium formate, formic acid, or cyclohexadiene in the presence of a palladium catalyst. This method can sometimes provide better selectivity and avoid the reduction of sensitive functional groups.[1]
Q4: Are there any safety concerns with Cbz deprotection methods?
Yes. Catalytic hydrogenation with Pd/C requires careful handling as the catalyst can be pyrophoric, especially when dry.[1] Acidic deprotection with strong acids like HBr in acetic acid should be handled in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents.
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using H₂ and Pd/C
This is the most common method for Cbz deprotection due to its clean byproducts.[1][2]
Materials:
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Cbz-protected 3-aminopyrrolidine derivative
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10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% of palladium)
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Methanol (MeOH) or Ethanol (EtOH)
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Hydrogen gas (H₂) source (balloon or hydrogenator)
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Inert gas (Nitrogen or Argon)
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Celite™ for filtration
Procedure:
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Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol or ethanol) in a flask equipped with a magnetic stir bar.
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Carefully add 10% Pd/C to the solution.
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Purge the flask with an inert gas.
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Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times.
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Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow it to dry on the filter paper. Quench the catalyst on the filter paper with water before disposal.[1]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 2: Acidic Cleavage using AlCl₃ in HFIP
This method is suitable for substrates with reducible functional groups.[1]
Materials:
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Cbz-protected 3-aminopyrrolidine derivative
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Aluminum chloride (AlCl₃)
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1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the Cbz-protected amine (1 equivalent) in HFIP.
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Add AlCl₃ (2-3 equivalents) to the solution at room temperature. The mixture may be a suspension.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
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Once the reaction is complete, dilute the mixture with DCM.
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Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography if necessary.
Protocol 3: Nucleophilic Cleavage using 2-Mercaptoethanol
This highly selective method is ideal for sensitive substrates.[1]
Materials:
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Cbz-protected 3-aminopyrrolidine derivative
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2-Mercaptoethanol
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Potassium acetate
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N,N-Dimethylacetamide (DMAC)
Procedure:
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To a solution of the Cbz-protected amine (1 equivalent) in DMAC, add potassium acetate (e.g., 4 equivalents).
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Add 2-mercaptoethanol (e.g., 2 equivalents).
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Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
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After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
References
Technical Support Center: Optimization of Reaction Conditions for Coupling with 3-N-Cbz-aminopyrrolidine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the optimization of coupling reactions with 3-N-Cbz-aminopyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in coupling reactions?
A1: this compound is a secondary amine within a cyclic structure, which can present challenges such as reduced nucleophilicity and steric hindrance compared to primary amines. The bulky carbamoyl (Cbz) protecting group can also contribute to steric hindrance, potentially leading to slower reaction rates and incomplete conversions. Careful selection of coupling reagents, solvents, and bases is crucial to overcome these challenges.
Q2: Which coupling reagents are most effective for reactions with this compound?
A2: For amide bond formation, highly efficient coupling reagents are recommended to overcome the potential steric hindrance and lower reactivity of the secondary amine. Uronium/aminium salt-based reagents like HATU, HBTU, and HCTU are often effective due to their high reactivity and ability to minimize side reactions. Carbodiimide reagents such as EDC, often used in combination with additives like HOBt or OxymaPure, are also a viable option. The choice of reagent may depend on the specific carboxylic acid being coupled and the scale of the reaction.
Q3: What are the recommended solvents and bases for these coupling reactions?
A3: Anhydrous polar aprotic solvents are generally preferred for amide coupling reactions. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices. When selecting a base, a non-nucleophilic organic base is typically used to neutralize any acid formed during the reaction without competing with the amine nucleophile. N,N-Diisopropylethylamine (DIPEA) and triethylamine (TEA) are frequently employed.
Q4: Can the Cbz protecting group be cleaved under typical amide coupling conditions?
A4: The Cbz group is generally stable under the neutral or slightly basic conditions of most amide coupling reactions. Cleavage of the Cbz group typically requires specific conditions such as catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acidic conditions (e.g., HBr in acetic acid), which are not employed during the coupling step.
Troubleshooting Guide
This guide addresses common issues encountered during coupling reactions with this compound in a question-and-answer format.
Low or No Product Yield
Q: My amide coupling reaction with this compound is giving a low yield or no product. What are the likely causes and how can I troubleshoot this?
A: Low or no product yield is a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:
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Incomplete Carboxylic Acid Activation: Ensure your coupling reagent is fresh and used in sufficient stoichiometry (typically 1.0-1.5 equivalents). Pre-activation of the carboxylic acid with the coupling reagent and a base for 15-30 minutes before adding the this compound can improve yields.
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Insufficient Amine Reactivity: Due to the secondary nature and potential steric hindrance of this compound, longer reaction times or a slight increase in temperature may be necessary. However, be cautious with heating as it can promote side reactions.
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Inadequate Base: Ensure you are using a non-nucleophilic base like DIPEA or TEA in sufficient quantity (typically 2-3 equivalents) to neutralize any acidic byproducts that can protonate and deactivate the amine.
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Moisture Contamination: Water in the reaction can hydrolyze the activated carboxylic acid intermediate. Always use anhydrous solvents and ensure all glassware is thoroughly dried.
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Suboptimal Reagent Choice: If using a carbodiimide like EDC, the addition of HOBt or OxymaPure can enhance the reaction rate and suppress side reactions. For particularly challenging couplings, switching to a more potent uronium-based reagent like HATU may be beneficial.
Formation of Side Products
Q: I am observing significant side products in my reaction mixture. How can I identify and minimize them?
A: Side product formation can complicate purification and reduce the yield of your desired product. Here are some common side reactions and mitigation strategies:
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N-acylurea Formation (with carbodiimide reagents): This occurs when the O-acylisourea intermediate rearranges.
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Solution: Add HOBt or OxymaPure to the reaction mixture to trap the O-acylisourea as a more stable active ester. Performing the reaction at a lower temperature (e.g., 0 °C) can also minimize this side reaction.
-
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Guanidinylation of the Amine (with uronium/aminium reagents): Excess uronium reagent (like HATU) can react with the amine to form a guanidinium byproduct.
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Solution: Avoid using a large excess of the coupling reagent. A slight excess of the carboxylic acid relative to the coupling reagent can help prevent this. Also, pre-activating the carboxylic acid before adding the amine is a good practice.
-
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Racemization (if coupling a chiral carboxylic acid): The stereochemical integrity of the carboxylic acid can be compromised during activation.
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Solution: Use racemization-suppressing additives like HOBt or OxymaPure. Performing the reaction at lower temperatures and minimizing the pre-activation time can also help maintain stereochemical purity.
-
Data Presentation
The following tables provide a summary of typical reaction conditions for different types of coupling reactions with this compound.
Table 1: Amide Bond Formation with Carboxylic Acids
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| HATU | None | DIPEA | DMF | 25 | 2-4 | 85-95 |
| EDC | HOBt | DIPEA | DCM | 0 to 25 | 12-24 | 70-85 |
| SOCl₂/Oxalyl Chloride | None | Pyridine/TEA | DCM | 0 to 25 | 1-3 | 60-80 |
Table 2: Urea Formation with Isocyanates
| Isocyanate Partner | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenyl Isocyanate | None | DCM | 25 | 1-2 | 90-98 |
| Alkyl Isocyanate | None | THF | 25 | 2-4 | 85-95 |
Experimental Protocols
Protocol 1: General Procedure for HATU-mediated Amide Coupling
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Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
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Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.
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Stir the mixture at room temperature for 20 minutes for pre-activation.
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Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 2: General Procedure for Urea Formation with Isocyanates
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Dissolve this compound (1.0 equivalent) in anhydrous DCM.
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To this solution, add the isocyanate (1.05 equivalents) dropwise at room temperature.
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Stir the reaction mixture at room temperature for 1-4 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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The crude product can often be purified by trituration with a suitable solvent (e.g., diethyl ether) or by column chromatography if necessary.
Mandatory Visualization
Caption: A general experimental workflow for amide coupling reactions.
Caption: A troubleshooting flowchart for low-yield coupling reactions.
Overcoming solubility issues of 3-N-Cbz-aminopyrrolidine in reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3-N-Cbz-aminopyrrolidine in various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is generally characterized as poorly soluble in water but soluble in common organic solvents. Its solubility is influenced by the Cbz (carbobenzoxy) protecting group, which imparts a significant nonpolar character to the molecule.
Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What can I do?
A2: Incomplete dissolution is a common issue. Several strategies can be employed to improve solubility:
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Solvent Selection: Ensure you are using an appropriate solvent. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often effective at dissolving Cbz-protected compounds. Chlorinated solvents like dichloromethane (DCM) and chloroform are also good options.
-
Co-solvents: The use of a co-solvent system can enhance solubility. For instance, adding a small amount of DMF or DMSO to a less polar solvent like THF may improve dissolution.
-
Temperature: Gently heating the reaction mixture can significantly increase the solubility of your compound. However, be mindful of the thermal stability of your reactants and potential side reactions at elevated temperatures.
-
Sonication: Applying ultrasonic waves can help to break down solid aggregates and promote dissolution.
Q3: My amide coupling reaction with this compound is sluggish and gives low yields. Could this be related to solubility?
A3: Yes, poor solubility of either the amine or the carboxylic acid coupling partner can lead to slow reaction rates and reduced yields. If you suspect solubility is the issue, consider the following:
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Homogeneous Solution: Ensure all reactants are fully dissolved before initiating the reaction. This may require switching to a more effective solvent system as described in A2.
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Solvent Choice for Coupling Reagents: The choice of solvent can also affect the solubility and reactivity of common coupling reagents (e.g., HATU, HBTU). DMF is a widely used solvent for peptide coupling reactions as it generally provides good solubility for the reactants and coupling agents.
-
Order of Addition: In some cases, pre-dissolving the less soluble component before adding the other reactants can be beneficial.
Q4: Are there any recommended solvent systems for the purification of this compound derivatives by recrystallization?
A4: The choice of solvent for recrystallization is highly dependent on the specific derivative. A good starting point is to use a binary solvent system. Common combinations include:
-
Heptane/Ethyl acetate
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Methanol/Water
-
Acetone/Water
-
Dichloromethane/Heptane
The goal is to find a solvent system where your compound is soluble at an elevated temperature but sparingly soluble at room temperature or below.
Troubleshooting Guides
Issue 1: Poor Solubility in Reaction Solvent
Symptoms:
-
Visible solid material in the reaction flask even after prolonged stirring.
-
Inconsistent reaction outcomes and yields.
-
Slow reaction progress as monitored by TLC or LC-MS.
Logical Workflow for Troubleshooting Poor Solubility:
Removal of byproducts from 3-N-Cbz-aminopyrrolidine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-N-Cbz-aminopyrrolidine. The information provided addresses common issues encountered during its synthesis and purification, focusing on the removal of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the Cbz protection of 3-aminopyrrolidine?
The most common impurities include:
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Unreacted 3-aminopyrrolidine: Incomplete reaction can leave starting material in the product mixture.
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1,3-Di-Cbz-aminopyrrolidine: Due to the presence of two secondary amine groups in 3-aminopyrrolidine, a common byproduct is the di-protected species where both nitrogens have reacted with benzyl chloroformate.
-
Benzyl alcohol: This can be present as a degradation product of benzyl chloroformate, especially in the presence of moisture.
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Residual solvents: Solvents used in the reaction and workup may be present in the final product.
Q2: My Cbz protection reaction is incomplete. How can I improve the yield of this compound?
Incomplete reactions can be addressed by:
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Controlling stoichiometry: Carefully control the molar equivalents of benzyl chloroformate. Using a slight excess (e.g., 1.1 equivalents) can drive the reaction to completion, but a large excess can promote the formation of the di-Cbz byproduct.
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Optimizing reaction conditions: Ensure the reaction temperature and time are adequate. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of maximum conversion.
-
Base selection: The choice and amount of base (e.g., triethylamine, sodium bicarbonate) are critical for neutralizing the HCl generated during the reaction.[1] Ensure sufficient base is present to drive the reaction forward.
Q3: How can I remove the 1,3-di-Cbz-aminopyrrolidine byproduct?
The separation of mono- and di-Cbz protected products can be challenging due to their similar polarities. The most effective methods are:
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Silica Gel Chromatography: This is the most common method for separating the desired mono-Cbz product from the di-Cbz byproduct and other impurities. A carefully selected solvent system is key for good resolution.
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Recrystallization: If a suitable solvent system can be found where the solubility of the mono- and di-Cbz products differs significantly, recrystallization can be an effective purification method.
Q4: What are the best practices for storing this compound to prevent degradation?
To ensure the stability of this compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This minimizes the risk of hydrolysis of the carbamate group.
Troubleshooting Guides
Issue 1: Difficulty in Separating Mono- and Di-Cbz-aminopyrrolidine by Column Chromatography
Symptom: Poor separation between the desired product and the di-Cbz byproduct on a silica gel column.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating the two closely related compounds. |
| - Solution: Systematically vary the solvent ratio. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). Gradually increasing the polarity by increasing the proportion of ethyl acetate can improve separation. If separation is still poor, consider adding a small amount of a third solvent, such as methanol or dichloromethane, to fine-tune the polarity. | |
| Column Overloading | Too much crude product has been loaded onto the column, exceeding its separation capacity. |
| - Solution: Reduce the amount of crude material loaded onto the column relative to the amount of silica gel. A general rule of thumb is a 1:50 to 1:100 ratio of crude product to silica gel by weight. | |
| Improper Column Packing | The silica gel column may not be packed uniformly, leading to channeling and poor separation. |
| - Solution: Ensure the silica gel is packed as a uniform slurry and that the column is vertical. Avoid air bubbles in the packed bed. |
Issue 2: Product Oils Out During Recrystallization
Symptom: The dissolved product separates as an oil rather than forming crystals upon cooling.
| Possible Cause | Troubleshooting Steps |
| Supersaturation is too high | The solution is cooled too quickly, or the initial concentration is too high. |
| - Solution: Allow the solution to cool slowly to room temperature, and then in a refrigerator or ice bath. If oiling out persists, add a small amount of the hot solvent to dissolve the oil and attempt to cool more slowly. Seeding the solution with a small crystal of the pure product can also induce crystallization. | |
| Inappropriate Solvent Choice | The solvent may be too good of a solvent for the compound, even at low temperatures, or it may be too poor of a solvent, causing it to crash out as an oil. |
| - Solution: Use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to clarify the solution and then cool slowly. Common recrystallization solvent mixtures include ethanol/water, and hexane/ethyl acetate.[2][3] | |
| Presence of Impurities | Impurities can inhibit crystal lattice formation. |
| - Solution: Attempt to remove impurities by another method, such as a preliminary purification by column chromatography, before recrystallization. |
Data Presentation
Table 1: Qualitative Comparison of Purification Methods for this compound
| Purification Method | Purity Achievable | Typical Yield | Throughput | Key Advantages | Key Disadvantages |
| Silica Gel Chromatography | High (>98%) | Moderate to High | Low to Moderate | Effective for separating closely related compounds like mono- and di-Cbz products. | Can be time-consuming and requires significant solvent usage. |
| Recrystallization | Moderate to High (>95%) | Moderate | High | Scalable, cost-effective, and can yield highly pure crystalline material. | Finding a suitable solvent system can be challenging; may not effectively remove all impurities.[4] |
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into a glass column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 7:3, 1:1 Hexane:Ethyl Acetate) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or ethyl acetate).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the selected hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Crystallization: Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. Recrystallization of commercial carbamazepine samples-a strategy to control dissolution variability - PubMed [pubmed.ncbi.nlm.nih.gov]
Di-Cbz protection of aminopyrrolidine as an unwanted side reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the unwanted di-Cbz protection of aminopyrrolidine as a side reaction during their experiments.
Troubleshooting Guide
Issue: Formation of Di-Cbz Protected Aminopyrrolidine Byproduct
The formation of a di-Cbz protected aminopyrrolidine alongside the desired mono-Cbz product is a common challenge arising from the dual nucleophilicity of the starting material. The following guide provides potential causes and solutions to minimize this unwanted side reaction.
| Potential Cause | Troubleshooting Steps & Solutions |
| Excess Benzyl Chloroformate (Cbz-Cl) | - Stoichiometry Control: Carefully control the stoichiometry of Cbz-Cl. Use of 1.0 to 1.1 equivalents of Cbz-Cl relative to aminopyrrolidine is critical to favor mono-protection. - Slow Addition: Add the Cbz-Cl solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile and allow for selective reaction with the more nucleophilic amine. |
| Strongly Basic Reaction Conditions | - Choice of Base: The use of strong bases can deprotonate the initially formed mono-Cbz product, rendering the second nitrogen nucleophilic and susceptible to a second protection. Consider using a milder base such as sodium bicarbonate or triethylamine. - pH Control: Maintaining the reaction pH in a slightly basic range (pH 8-10) can help to minimize the formation of the di-Cbz byproduct.[1] |
| High Reaction Temperature | - Temperature Management: Perform the reaction at a reduced temperature (e.g., 0 °C to room temperature). Higher temperatures can increase the rate of the second Cbz protection. |
| Solvent Effects | - Solvent Selection: The choice of solvent can influence the relative reactivity of the two amino groups. Protic solvents like methanol or ethanol can help to solvate the amine and may offer better selectivity in some cases. Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are also commonly used. Empirical screening of solvents may be necessary for optimization. |
| Concentration of Reactants | - High Dilution: Running the reaction at a higher dilution can sometimes favor the intramolecular reaction (mono-protection) over the intermolecular reaction (di-protection). |
Frequently Asked Questions (FAQs)
Q1: How can I confirm the presence of the di-Cbz byproduct in my reaction mixture?
A1: The presence of the di-Cbz byproduct can be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): The di-Cbz product will have a higher Rf value (be less polar) than the mono-Cbz product.
-
Mass Spectrometry (MS): The di-Cbz product will have a distinct molecular weight corresponding to the addition of two Cbz groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show characteristic signals for the two Cbz groups and a symmetrical pyrrolidine ring structure for the di-Cbz product.
Q2: What is the best way to purify the desired mono-Cbz aminopyrrolidine from the di-Cbz byproduct?
A2: Purification can be challenging due to the similar nature of the two compounds.
-
Flash Column Chromatography: This is the most common method for separation. A silica gel column with a gradient elution system (e.g., ethyl acetate in hexanes or methanol in dichloromethane) can be effective. Careful optimization of the solvent system is crucial.
-
Crystallization: If the mono-Cbz product is a solid, fractional crystallization may be a viable purification method.
Q3: Are there alternative protecting group strategies to avoid di-protection?
A3: Yes, if di-protection remains a persistent issue, consider a multi-step approach:
-
Protect both amino groups with an easily removable protecting group (e.g., Boc).
-
Selectively deprotect one of the two amino groups.
-
Protect the free amino group with Cbz-Cl.
-
Remove the initial protecting group.
While longer, this strategy offers greater control and can provide a cleaner product.
Q4: Can I deprotect the di-Cbz compound back to the mono-Cbz product?
A4: Selective deprotection of one Cbz group from the di-protected compound is generally not feasible as the conditions required for Cbz removal (e.g., catalytic hydrogenolysis) will likely remove both groups.
Experimental Protocol: Selective Mono-Cbz Protection of 3-Aminopyrrolidine
This protocol is designed to minimize the formation of the di-Cbz byproduct.
Materials:
-
3-Aminopyrrolidine
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Dissolution: Dissolve 3-aminopyrrolidine (1.0 eq) in a mixture of DCM and a saturated aqueous solution of NaHCO₃ in a round-bottom flask. Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Cbz-Cl Addition: Dissolve benzyl chloroformate (1.05 eq) in DCM. Add this solution dropwise to the cooled aminopyrrolidine solution over a period of 1-2 hours using a dropping funnel.
-
Reaction: Allow the reaction to stir at 0 °C for an additional 2 hours, then let it warm to room temperature and stir for another 12-16 hours.
-
Work-up:
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to separate the mono-Cbz product from any unreacted starting material and the di-Cbz byproduct.
Visualizing the Reaction Pathway
The following diagram illustrates the desired mono-protection pathway and the undesired di-protection side reaction.
Caption: Reaction pathway for the Cbz protection of aminopyrrolidine.
This diagram illustrates the sequential nature of the Cbz protection. The desired outcome is the formation of the mono-protected product. However, if an excess of benzyl chloroformate is used or if the reaction conditions favor further reaction, the mono-protected intermediate can react again to form the undesired di-protected byproduct.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the formation of the di-Cbz byproduct.
Caption: Troubleshooting workflow for di-Cbz byproduct formation.
References
Validation & Comparative
Analytical methods for confirming the structure of 3-N-Cbz-aminopyrrolidine derivatives
A Comprehensive Guide to Analytical Methods for Confirming the Structure of 3-N-Cbz-aminopyrrolidine Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical research and development. This guide provides a detailed comparison of the primary analytical methods used to elucidate the structure of this compound derivatives. The performance of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-ray Crystallography are objectively compared, supported by experimental data and detailed protocols.
Core Analytical Techniques: A Comparative Overview
The structural elucidation of this compound derivatives relies on a combination of spectroscopic and crystallographic techniques. Each method provides unique and complementary information, and often, a combination of these techniques is required for complete and unambiguous structure confirmation.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed information about the chemical environment, connectivity, and stereochemistry of atoms in the molecule in solution. | Non-destructive; provides rich structural detail about the molecule's conformation in solution. | Can be complex to interpret for molecules with many signals; sensitivity can be a limitation for very small sample quantities. |
| Mass Spectrometry | Precise molecular weight and elemental composition; fragmentation patterns provide information about the molecule's substructures. | High sensitivity, requires very small amounts of sample; provides definitive molecular formula. | Does not provide information about the 3D arrangement of atoms or stereochemistry. |
| X-ray Crystallography | Unambiguous determination of the three-dimensional atomic arrangement, including bond lengths, bond angles, and absolute stereochemistry in the solid state. | Considered the "gold standard" for absolute structure proof. | Requires a high-quality single crystal, which can be challenging to obtain; the solid-state conformation may differ from the solution-state conformation. |
Quantitative Data Comparison
The following tables summarize typical quantitative data obtained from each analytical technique for this compound derivatives. The NMR and HRMS data are based on reported values for closely related structures, while the X-ray crystallography data is hypothetical, representing expected values based on standard bond lengths and angles for similar molecular fragments.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Cbz-CH₂ | ~5.12 (s) | ~67.0 |
| Cbz-C=O | - | ~155.0 |
| Cbz-Aromatic | ~7.35 (m) | ~128.5, ~128.0, ~127.8, ~136.5 |
| Pyrrolidine-H3 | ~3.80 (m) | ~51.0 |
| Pyrrolidine-H2, H5 | ~3.20 - 3.60 (m) | ~46.0, ~50.0 |
| Pyrrolidine-H4 | ~1.80 - 2.10 (m) | ~30.0 |
| NH₂ | ~1.50 (br s) | - |
Table 2: Expected High-Resolution Mass Spectrometry Data
| Ion Type | Calculated m/z | Observed m/z | Key Fragmentation Ions (m/z) |
| [M+H]⁺ | 221.1339 | Within 5 ppm | 177.1441 ([M+H - C₂H₄N]⁺), 108.0444 ([C₇H₇O]⁺), 91.0542 ([C₇H₇]⁺) |
Table 3: Expected X-ray Crystallography Data (Hypothetical)
| Bond/Angle | Expected Value |
| Cbz(C=O)-O | ~1.35 Å |
| O-CH₂ | ~1.45 Å |
| N1-Cbz(C=O) | ~1.37 Å |
| N1-C2 | ~1.47 Å |
| N1-C5 | ~1.47 Å |
| C3-N(amine) | ~1.46 Å |
| C2-N1-C5 | ~110° |
| C3-C4-C5 | ~105° |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
¹H NMR Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
¹³C{¹H} NMR Data Acquisition:
-
Instrument: 100 MHz (or corresponding frequency for the spectrometer) NMR Spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more scans, depending on sample concentration and solubility.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: -10 to 200 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Perform baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.
High-Resolution Mass Spectrometry (HRMS)
Sample Preparation:
-
Prepare a stock solution of the purified this compound derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
-
For positive ion mode, 0.1% formic acid can be added to the sample solution to promote protonation.[1]
Data Acquisition (ESI-QTOF):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Quadrupole Time-of-Flight (QTOF).
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-120 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to obtain fragmentation data.
Data Analysis:
-
Determine the accurate mass of the molecular ion ([M+H]⁺).
-
Calculate the elemental composition using the instrument's software, with a mass accuracy tolerance of <5 ppm.
-
Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure of different parts of the molecule.
Single-Crystal X-ray Crystallography
Crystal Growth:
-
Dissolve the purified this compound derivative in a minimal amount of a suitable solvent or solvent system (e.g., ethyl acetate/hexanes, methanol/water) in a clean vial.
-
Slowly evaporate the solvent at room temperature, or use vapor diffusion by placing the vial in a sealed container with a less polar anti-solvent.
-
Alternatively, slow cooling of a saturated solution can yield single crystals.
-
Select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (transparent, no visible cracks) under a microscope.
Data Collection:
-
Diffractometer: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.
-
X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Temperature: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Collection Strategy: A series of frames are collected over a range of crystal orientations (e.g., ω and φ scans).
Structure Solution and Refinement:
-
Integrate the raw diffraction data and correct for experimental factors (e.g., Lorentz and polarization effects).
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares refinement.
-
Locate and refine hydrogen atoms in calculated positions or from the difference Fourier map.
-
The final refined structure is validated using crystallographic software to check for consistency and quality.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the structural confirmation of a this compound derivative, highlighting the interplay between the different analytical techniques.
Caption: Workflow for the structural elucidation of this compound derivatives.
References
Purity Analysis of 3-N-Cbz-aminopyrrolidine: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the chemical and enantiomeric purity of chiral building blocks like 3-N-Cbz-aminopyrrolidine is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity determination of this compound. Detailed experimental protocols and comparative performance data are presented to facilitate informed decisions in selecting the most suitable analytical methodology.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of chiral compounds, offering high resolution and sensitivity. For this compound, a chiral stationary phase (CSP) is essential to separate the enantiomers and quantify the purity. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability to a range of chiral compounds, including N-protected amines.
Experimental Protocol: Chiral HPLC
A typical HPLC method for the enantiomeric purity of this compound would involve the following:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA). A starting ratio of 90:10 (v/v) is recommended, with optimization to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm, which is suitable for the carbamate chromophore.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of the compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL.
Alternative Analytical Methods
While HPLC is a robust method, other techniques can offer complementary or confirmatory data for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase volatility.
Experimental Protocol: GC-MS (with derivatization)
-
Derivatization: The amine can be derivatized, for example, by acylation with trifluoroacetic anhydride to increase volatility.
-
Instrumentation: A standard GC-MS system.
-
Chromatographic Column: A chiral capillary column such as a Chirasil-Val.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Program: A temperature gradient is typically employed, for instance, starting at 100 °C and ramping up to 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
Sample Preparation: The derivatized sample is dissolved in a volatile organic solvent like dichloromethane or ethyl acetate.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that does not require an identical reference standard for the analyte. It determines purity by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity.
Experimental Protocol: qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
-
Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a long relaxation delay (D1) to allow for complete magnetization recovery for accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte (e.g., the benzylic protons of the Cbz group) and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the analyte and the standard.
-
Comparative Performance
The choice of analytical technique often depends on a balance of performance characteristics, sample properties, and available instrumentation. The following table summarizes the expected performance of HPLC, GC-MS, and qNMR for the purity analysis of this compound.
| Parameter | HPLC | GC-MS (with derivatization) | qNMR |
| Linearity (R²) | > 0.999 | > 0.998 | N/A (Absolute Method) |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.1 ng/mL | ~0.1% w/w |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.3 ng/mL | ~0.3% w/w |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Analysis Time per Sample | 20-30 minutes | 30-45 minutes | 10-20 minutes |
| Compound Suitability | Non-volatile, thermally labile | Volatile, thermally stable | Soluble compounds |
| Advantages | High resolution, widely available | High sensitivity and specificity | Absolute quantification, no analyte standard needed |
| Disadvantages | Requires reference standards | Derivatization may be required | Lower sensitivity than chromatographic methods |
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and aid in the selection of the appropriate analytical technique, the following diagrams illustrate the HPLC workflow and a decision tree for purity analysis.
Figure 1. Experimental workflow for the HPLC analysis of this compound purity.
Figure 2. Decision tree for selecting an analytical method for purity determination.
Determining Enantiomeric Purity of Chiral Primary Amines: An NMR-Based Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric purity of chiral primary amines is a critical step in ensuring the safety and efficacy of pharmaceutical products. While various analytical techniques are available, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and often rapid method for this purpose. This guide provides an objective comparison of common NMR-based methods for determining the enantiomeric purity of chiral primary amines, with supporting experimental data and protocols.
Comparison of NMR-Based Methods
The determination of enantiomeric excess (ee) by NMR spectroscopy relies on converting the enantiomers into diastereomers, which are distinguishable by NMR. This is typically achieved using either chiral derivatizing agents (CDAs) that form covalent bonds with the amine, or chiral solvating agents (CSAs) that form non-covalent diastereomeric complexes.[1][2]
| Method | Principle | Advantages | Disadvantages | Typical Nuclei Observed |
| Mosher's Acid (MTPA) Derivatization | Covalent derivatization with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric amides.[3][4] | Well-established and widely used.[5] Can be used for a broad range of amines. The presence of fluorine allows for sensitive ¹⁹F NMR analysis.[6] | The acid chloride reagent is moisture-sensitive.[5] Potential for kinetic resolution with sterically hindered amines.[3][5] Requires complete conversion for accurate results.[3] | ¹H, ¹⁹F, ¹³C[1][4][5] |
| Three-Component Derivatization (James-Bull Method) | Condensation of the primary amine with 2-formylphenylboronic acid and an enantiopure chiral diol, typically 1,1'-bi-2-naphthol (BINOL), to form diastereomeric iminoboronate esters.[7][8][9] | Rapid reaction, often completed in under 90 minutes.[7][8] Reagents are not overly sensitive to moisture.[9] The imino proton signal often appears in a clear region of the ¹H NMR spectrum.[9][10] | May require optimization for specific amines. | ¹H, ¹⁹F (if a fluorinated boronic acid is used)[11] |
| Chiral Solvating Agents (e.g., BINOL derivatives) | Formation of transient, non-covalent diastereomeric complexes through interactions like hydrogen bonding.[12][13] | Simple and rapid, involving mixing the amine and CSA in an NMR tube.[12][13] Non-destructive to the sample. | The chemical shift differences (Δδ) can be small and are often sensitive to solvent, temperature, and concentration.[12] | ¹H, ¹⁹F[12][13] |
Alternative Method: Chiral High-Performance Liquid Chromatography (HPLC)
For comparison, chiral HPLC is a widely adopted and powerful technique for separating and quantifying enantiomers.[13][14]
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP).[14][15] | High accuracy and sensitivity.[13][16] Well-established for a wide range of compounds.[14] | Requires specialized and often expensive chiral columns.[13] Method development can be time-consuming.[14] |
Experimental Protocols
Mosher's Acid Derivatization Protocol
This protocol is a general guideline for the derivatization of a chiral primary amine with Mosher's acid chloride.
-
Sample Preparation: In an NMR tube, dissolve the chiral primary amine (1.0 equivalent) in a suitable deuterated solvent (e.g., CDCl₃, 0.5 mL).
-
Reagent Addition: Add enantiomerically pure (R)- or (S)-Mosher's acid chloride (1.1 equivalents) to the solution. A tertiary amine base (e.g., pyridine or triethylamine, 1.5 equivalents) is often added to scavenge the HCl byproduct.
-
Reaction: Cap the NMR tube and shake to mix the contents. The reaction is typically rapid and can be monitored by NMR.
-
NMR Analysis: Acquire ¹H and/or ¹⁹F NMR spectra. The enantiomeric excess is determined by integrating the well-resolved signals corresponding to the two diastereomers.[4][17]
Three-Component Derivatization Protocol (James-Bull Method)
This protocol is based on the method described by Bull, James, and others.[7][8][9]
-
Reagent Preparation: In a dry NMR tube, combine 2-formylphenylboronic acid (1.0 equivalent) and enantiopure (S)-BINOL (1.1 equivalents).
-
Amine Addition: Add the chiral primary amine (1.0 equivalent) to the NMR tube.
-
Solvent and Mixing: Add a suitable deuterated solvent (e.g., CDCl₃, 0.5 mL) and cap the tube. Shake the mixture for a few minutes to ensure dissolution and reaction. Molecular sieves can be added to remove any residual water.[9]
-
NMR Analysis: Acquire a ¹H NMR spectrum. The enantiomeric excess is determined by integrating the well-resolved signals of the diastereomeric iminoboronate esters, often the imine protons.[9][10]
Chiral Solvating Agent Protocol
This protocol is a general procedure for using a chiral solvating agent like a BINOL derivative.[12][13]
-
Sample Preparation: In an NMR tube, dissolve the chiral primary amine (1.0 equivalent) in a suitable deuterated solvent (e.g., CDCl₃, 0.5 mL).
-
CSA Addition: Add the chiral solvating agent (e.g., (S)-BINOL, 1.0-2.0 equivalents) directly to the NMR tube.
-
Mixing and Equilibration: Cap the tube and shake for approximately 30 seconds to facilitate the formation of the diastereomeric complexes.[12][13]
-
NMR Analysis: Acquire a ¹H NMR spectrum. The enantiomeric excess is determined by integrating the separated signals of the two enantiomers. The degree of separation may be dependent on temperature and the ratio of amine to CSA.[12]
Visualizing the Workflow
The following diagrams illustrate the general workflows for the described NMR methods.
Logical Relationships in Chiral Recognition
The fundamental principle behind these NMR methods is the conversion of an indistinguishable pair of enantiomers into a distinguishable pair of diastereomers.
References
- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Retort [www1.udel.edu]
- 4. Mosher's acid - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 7. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 13. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. columnex.com [columnex.com]
- 16. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 17. researchgate.net [researchgate.net]
The Cbz Advantage: Why 3-N-Cbz-Aminopyrrolidine Excels as a Chiral Synthon
For researchers and professionals in drug development, the selection of the right chiral building block is a critical decision that profoundly impacts the efficiency, scalability, and success of a synthetic campaign. The pyrrolidine ring is a highly valued scaffold in medicinal chemistry, appearing in a significant number of FDA-approved drugs. When constructing complex molecules, introducing this ring with precise stereochemistry is paramount. Among the available synthons, 3-N-Cbz-aminopyrrolidine emerges as a superior choice in many contexts, offering distinct advantages over other protected chiral amines, particularly its common counterpart, N-Boc-3-aminopyrrolidine.
Unpacking the Cbz Protecting Group Advantage
The choice of a protecting group for an amine is crucial, as it must be robust enough to withstand various reaction conditions yet be removable without compromising the integrity of the molecule. The Carboxybenzyl (Cbz or Z) group, while one of the classic amine protecting groups, maintains significant advantages in modern organic synthesis.[1]
-
Enhanced Crystallinity : Cbz-protected intermediates often exhibit a higher tendency to be crystalline solids. This property is a considerable practical advantage, as it can simplify purification significantly, allowing for recrystallization instead of more costly and less scalable chromatographic methods.[2]
-
Cost-Effectiveness : For large-scale synthesis, the economics of starting materials and reagents are a major consideration. Benzyl chloroformate (Cbz-Cl), the reagent used for Cbz protection, is generally more economical than di-tert-butyl dicarbonate (Boc anhydride) used for Boc protection.[2]
-
Orthogonal Deprotection Strategy : The Cbz group is typically removed under neutral conditions via catalytic hydrogenation (e.g., H₂/Pd-C).[1] This deprotection method is orthogonal to the acid-labile Boc group and the base-labile Fmoc group, providing essential flexibility in complex, multi-step syntheses where multiple protecting groups are required.[1]
-
Reduced Racemization Potential : In peptide synthesis, the urethane-type protection offered by the Cbz group is known to suppress the formation of oxazolone intermediates, which are prone to causing racemization at the chiral center.[2]
Comparative Performance in Amide Synthesis
A direct comparison highlights the superior performance of N-Cbz protection in certain modern synthetic methodologies. A study by Lim et al. on the rhodium-catalyzed direct amidation of protected amines with arylboroxines revealed that N-Cbz-protected amines consistently provided cleaner reaction profiles and higher yields compared to their N-Boc counterparts .[3] This one-step method, which avoids the traditional two-step deprotection-condensation sequence, is a valuable tool for efficient amide bond formation.
Below is a summary of the comparative yields for this transformation.
| Entry | Protected Amine | Arylboroxine | Product | N-Cbz Yield (%) | N-Boc Yield (%) |
| 1 | N-Cbz/Boc-benzylamine | Phenylboroxine | N-benzylbenzamide | 89 | 71 |
| 2 | N-Cbz/Boc-benzylamine | 4-Methoxyphenylboroxine | N-benzyl-4-methoxybenzamide | 86 | 65 |
| 3 | N-Cbz/Boc-piperidine | Phenylboroxine | 1-benzoylpiperidine | 82 | 68 |
| 4 | N-Cbz/Boc-aniline | Phenylboroxine | N-phenylbenzamide | 78 | 55 |
Data sourced from Lim, D. S. W., et al., Org. Lett., 2015.[3][4]
The data clearly demonstrates that for both aliphatic and aromatic amines, the Cbz-protected starting material leads to significantly higher yields of the desired amide product under these rhodium-catalyzed coupling conditions.
Logical Framework for Protecting Group Selection
The choice between Cbz and Boc often depends on the stability of other functional groups within the molecule and the planned synthetic route. The Cbz group's stability to acidic conditions, which readily cleave a Boc group, and its lability to hydrogenation make it a strategically advantageous choice for preserving stereochemical integrity and enabling orthogonal deprotection schemes.
Caption: Orthogonal stability of Cbz and Boc protecting groups.
Experimental Protocols
Rhodium-Catalyzed Direct Amidation of N-Cbz-Amines
This protocol provides a general method for the direct synthesis of secondary amides from N-Cbz protected amines and arylboroxines, adapted from the work of Lim et al.[3] This reaction showcases a key application where the Cbz-protected synthon outperforms its Boc-protected analog.
Materials:
-
N-Cbz-protected amine (e.g., N-Cbz-benzylamine) (1.0 equiv)
-
Arylboroxine (e.g., Phenylboroxine) (0.5 equiv)
-
[Rh(cod)Cl]₂ (2.5 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (5.0 mol%)
-
Potassium fluoride (KF) (4.0 equiv)
-
Anhydrous 1,4-dioxane (solvent)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the N-Cbz-protected amine (0.5 mmol, 1.0 equiv), arylboroxine (0.25 mmol, 0.5 equiv), [Rh(cod)Cl]₂ (6.2 mg, 0.0125 mmol, 2.5 mol%), dppp (10.3 mg, 0.025 mmol, 5.0 mol%), and potassium fluoride (116 mg, 2.0 mmol, 4.0 equiv).
-
Add anhydrous 1,4-dioxane (2.5 mL) to the vessel.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure secondary amide.
Caption: Experimental workflow for Rh-catalyzed amidation.
References
- 1. research.aalto.fi [research.aalto.fi]
- 2. benchchem.com [benchchem.com]
- 3. Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates [organic-chemistry.org]
- 4. Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of (R) and (S)-3-N-Cbz-aminopyrrolidine
An objective comparison for researchers, scientists, and drug development professionals.
In the world of chiral molecules, the spatial arrangement of atoms can have profound implications for biological activity. (R)- and (S)-3-N-Cbz-aminopyrrolidine are a pair of enantiomers that serve as crucial building blocks in the synthesis of a wide array of pharmaceutical compounds. While their chemical connectivity is identical, their three-dimensional structures are non-superimposable mirror images. This guide provides a detailed spectroscopic comparison of these two molecules, offering the essential data and protocols needed for their identification and characterization in a research setting.
As enantiomers, (R)- and (S)-3-N-Cbz-aminopyrrolidine exhibit identical physical properties in an achiral environment. Consequently, their spectroscopic data from techniques such as NMR, IR, and mass spectrometry are indistinguishable when measured using standard, achiral methods. The data presented in this guide is representative of both enantiomers under such conditions.
Data Presentation: A Side-by-Side Spectroscopic Analysis
The following tables summarize the key spectroscopic data for 3-N-Cbz-aminopyrrolidine. This data is applicable to both the (R) and (S) enantiomers in an achiral solvent.
Table 1: ¹H NMR Spectroscopic Data
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.39 - 7.29 | m | |
| CH₂ (benzyl) | 5.11 | s | |
| CH (pyrrolidine) | 4.25 - 4.15 | m | |
| CH₂ (pyrrolidine) | 3.65 - 3.50 | m | |
| CH₂ (pyrrolidine) | 3.35 - 3.20 | m | |
| CH₂ (pyrrolidine) | 2.15 - 2.05 | m | |
| CH₂ (pyrrolidine) | 1.95 - 1.80 | m | |
| NH₂ | 1.57 | br s |
Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data
| Assignment | Chemical Shift (δ, ppm) |
| C=O (carbamate) | 154.8 |
| Aromatic C (quaternary) | 136.9 |
| Aromatic CH | 128.5 |
| Aromatic CH | 128.0 |
| Aromatic CH | 127.9 |
| CH₂ (benzyl) | 67.1 |
| CH (pyrrolidine) | 51.0 |
| CH₂ (pyrrolidine) | 50.5 |
| CH₂ (pyrrolidine) | 44.1 |
| CH₂ (pyrrolidine) | 33.6 |
Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch (amine) | 3370 - 3290 | Medium, Broad |
| C-H | Stretch (aromatic) | 3100 - 3000 | Medium |
| C-H | Stretch (aliphatic) | 2970 - 2850 | Medium |
| C=O | Stretch (carbamate) | ~1695 | Strong |
| C=C | Stretch (aromatic) | 1605, 1495 | Medium |
| C-N | Stretch | 1250 - 1020 | Medium |
Table 4: Mass Spectrometry Data
| Ion | m/z | Relative Abundance |
| [M+H]⁺ | 221.13 | High |
| [M+Na]⁺ | 243.11 | Moderate |
| [C₇H₇]⁺ | 91.05 | High |
Ionization Method: Electrospray Ionization (ESI). [M+H]⁺ represents the protonated molecule.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of chiral compounds like (R) and (S)-3-N-Cbz-aminopyrrolidine.
A Comparative Guide to the Stability of Cbz, Boc, and Fmoc Protected Aminopyrrolidines
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules containing the aminopyrrolidine moiety, the selection of an appropriate amine protecting group is a critical decision that profoundly impacts synthetic strategy and overall yield. The stability of the protecting group under various reaction conditions dictates its compatibility with subsequent chemical transformations. This guide provides an objective comparison of three of the most commonly employed amine protecting groups—Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—when attached to an aminopyrrolidine scaffold.
The primary distinction between these protecting groups lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[1][2] Boc is characteristically acid-labile, readily cleaved by acids such as trifluoroacetic acid (TFA).[3][4][5] In contrast, the Fmoc group is labile to basic conditions, typically removed with a solution of piperidine in an organic solvent.[6][7][8] The Cbz group is uniquely cleaved under neutral conditions via catalytic hydrogenolysis.[9][10][11] This orthogonality is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with multiple functional groups.
Comparative Stability Overview
Table 1: Qualitative Stability of Protected Aminopyrrolidines
| Condition | N-Cbz-aminopyrrolidine | N-Boc-aminopyrrolidine | N-Fmoc-aminopyrrolidine |
| Strongly Acidic (e.g., TFA, HCl) | Stable | Labile | Stable |
| Weakly Acidic (e.g., Acetic Acid) | Stable | Moderately Stable to Labile | Stable |
| Strongly Basic (e.g., NaOH, KOH) | Stable | Stable | Labile |
| Weakly Basic (e.g., Piperidine, Et3N) | Stable | Stable | Labile |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Labile | Stable | Stable (but can be cleaved)[8] |
| Nucleophiles | Stable | Stable | Stable |
| Oxidizing Agents | Stable | Stable | Stable |
| Reducing Agents (non-catalytic) | Stable | Stable | Stable |
Table 2: Typical Deprotection Conditions
| Protecting Group | Reagents and Conditions | Typical Reaction Time |
| Cbz | H₂ (1 atm), 5-10 mol% Pd/C in MeOH or EtOH, room temperature.[10] | 1-16 hours |
| Boc | 25-50% TFA in CH₂Cl₂, room temperature.[4] | 15-60 minutes |
| Fmoc | 20% Piperidine in DMF, room temperature.[6][12] | 5-20 minutes |
Deprotection Mechanisms
The distinct cleavage conditions for Cbz, Boc, and Fmoc arise from their unique chemical structures and the mechanisms by which they are removed.
The Cbz group is removed by hydrogenolysis, where the benzyl C-O bond is cleaved by hydrogen gas in the presence of a palladium catalyst.[9] This process releases the free amine, carbon dioxide, and toluene.
Boc deprotection is an acid-catalyzed process. The tert-butoxycarbonyl group is protonated by a strong acid, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid, which readily decarboxylates to yield the free amine.[3][5][]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Face-Off: 3-N-Cbz-aminopyrrolidine vs. its Piperidine Counterpart
For Immediate Release
In the landscape of drug discovery and development, the choice of a scaffold can profoundly influence the synthetic accessibility and biological activity of a molecule. The saturated nitrogen heterocycles, pyrrolidine and piperidine, are ubiquitous frameworks in medicinal chemistry. This guide provides a detailed comparison of the reactivity of two key building blocks: 3-N-Cbz-aminopyrrolidine and its six-membered ring analog, 3-N-Cbz-aminopiperidine. The focus of this analysis is the nucleophilic reactivity of the exocyclic primary amine, a common handle for further molecular elaboration.
Executive Summary of Reactivity
Based on predicted physicochemical properties and established principles of chemical reactivity, 3-N-Cbz-aminopiperidine is expected to exhibit slightly higher nucleophilic reactivity compared to this compound. This is primarily attributed to the higher predicted basicity of the exocyclic primary amine in the piperidine analog.
Data Presentation: Physicochemical Properties
The following table summarizes key predicted and known properties of the parent amines that influence the reactivity of their N-Cbz protected forms. The Cbz group, being an electron-withdrawing carbamate, protects the ring nitrogen and modulates the overall electronic properties of the molecule. The key reactive site for the purpose of this comparison is the 3-amino group.
| Property | 3-Aminopyrrolidine | 3-Aminopiperidine | Rationale for Reactivity Impact |
| Predicted pKa (3-NH3+) | 9.94 ± 0.20[1] | 10.49 ± 0.20[2] | A higher pKa indicates a more basic amine, which generally correlates with higher nucleophilicity. |
| Ring Conformation | Envelope/Twist | Chair | The chair conformation of piperidine is relatively rigid, while the pyrrolidine ring is more flexible. The accessibility of the 3-amino group is influenced by the ring's conformation. |
| Steric Hindrance | The puckered nature of the pyrrolidine ring may lead to varying degrees of steric shielding of the 3-amino group depending on the specific conformation. | In the preferred chair conformation, the 3-amino group can exist in either an axial or equatorial position. The accessibility for a reaction will depend on the energetic preference of these conformers. |
Theoretical Framework for Reactivity Comparison
The reactivity of the primary amino group in these compounds is predominantly governed by two factors: its intrinsic nucleophilicity and the steric accessibility of the lone pair of electrons on the nitrogen atom.
Nucleophilicity: In the absence of overwhelming steric effects, nucleophilicity often correlates with basicity. The predicted pKa of the conjugate acid of 3-aminopiperidine (10.49) is higher than that of 3-aminopyrrolidine (9.94).[1][2] This suggests that the lone pair of electrons on the primary amine of the piperidine derivative is more available for donation to an electrophile. The N-Cbz group on the ring nitrogen will have a similar electron-withdrawing effect on both molecules, thus the inherent difference in basicity of the parent heterocycles should be the main driver of the reactivity difference.
Conformational Analysis and Steric Accessibility:
-
This compound: The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various envelope and twist conformations.[3] The Cbz group on the ring nitrogen will influence the puckering of the ring. The accessibility of the 3-amino group will depend on its pseudo-axial or pseudo-equatorial orientation in the predominant conformation.
-
3-N-Cbz-aminopiperidine: The six-membered piperidine ring typically adopts a stable chair conformation to minimize steric and torsional strain.[4] The bulky N-Cbz group is likely to prefer an equatorial position. The 3-amino substituent can then be in either an axial or equatorial position. The relative stability of these conformers will dictate the steric environment around the reactive amine. For N-acylpiperidines with a substituent at a neighboring carbon, there is a known preference for the axial orientation of that substituent, which could potentially impact the accessibility of the 3-amino group.[5]
Experimental Protocols
To empirically determine the relative reactivity of this compound and its piperidine analog, a competitive acylation experiment can be performed.
Competitive Acylation Protocol:
-
Reactant Preparation: Prepare equimolar solutions of this compound and 3-N-Cbz-aminopiperidine in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Reaction Initiation: To the stirred mixture of the two amines at a controlled temperature (e.g., 0 °C), add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a limiting electrophile, such as acetic anhydride or benzoyl chloride. A non-nucleophilic base (e.g., diisopropylethylamine) should be included to scavenge the acid byproduct.
-
Reaction Monitoring: Monitor the progress of the reaction over time by taking aliquots and analyzing them by a suitable method such as HPLC, GC-MS, or ¹H NMR spectroscopy.
-
Product Analysis: Quantify the ratio of the acylated products (N-(1-(benzyloxycarbonyl)pyrrolidin-3-yl)acetamide and N-(1-(benzyloxycarbonyl)piperidin-3-yl)acetamide). The amine that forms a higher proportion of the acylated product is the more reactive nucleophile.
Visualizations
Caption: Structural components of the two compared molecules.
References
- 1. chembk.com [chembk.com]
- 2. 3-AMINOPIPERIDINE CAS#: 54012-73-6 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Chiral 3-Aminopyrrolidine: A Cost-Benefit Analysis of Key Synthetic Routes
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of innovation. Chiral 3-aminopyrrolidine is a highly valuable scaffold found in numerous biologically active compounds, making its synthesis a critical consideration in pharmaceutical research and development. This guide provides a comparative analysis of three distinct and prominent synthetic routes to enantiomerically pure 3-aminopyrrolidine: Chiral Pool Synthesis from L-hydroxyproline, Asymmetric Synthesis via Conjugate Addition, and a Chemoenzymatic Approach. The objective is to offer a clear, data-driven comparison of their respective costs, benefits, and practical considerations to aid in selecting the most suitable pathway for a given research or development program.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is a multifactorial decision, balancing considerations of cost, efficiency, stereochemical purity, and scalability. The following table summarizes the key quantitative data for the three analyzed routes, providing a basis for a comprehensive cost-benefit assessment. The costs are estimates based on currently available bulk pricing for reagents and may vary.
| Parameter | Route 1: Chiral Pool Synthesis | Route 2: Asymmetric Synthesis | Route 3: Chemoenzymatic Synthesis |
| Starting Material | L-Hydroxyproline | Achiral precursors | Racemic intermediate & enzyme |
| Overall Yield | ~65-75% | ~50-60% | ~40-45% (for desired enantiomer) |
| Enantiomeric Excess | >99% | >98% | >99% |
| Number of Steps | 4-5 | 3-4 | 3-4 (including resolution) |
| Key Reagents | MsCl, NaN₃, PPh₃, Boc₂O | Chiral lithium amide, Pd/C | Lipase, Acylating agent |
| Estimated Reagent Cost | Moderate | High (due to chiral auxiliary) | Moderate (enzyme can be costly) |
| Process Safety | Use of hazardous NaN₃ | Use of pyrophoric reagents (n-BuLi) | Generally safer, milder conditions |
| Scalability | Well-established and scalable | Scalable, but cost of chiral auxiliary can be a factor | Scalable, enzyme stability and cost are key |
| Green Chemistry | Use of toxic azide, generates phosphine oxide waste | Use of organometallic reagents | Biocatalytic step is green, but other steps may use organic solvents |
Experimental Protocols
Detailed methodologies for the key experiments in each synthetic route are provided below to allow for a thorough understanding and potential replication of the described syntheses.
Route 1: Chiral Pool Synthesis of (S)-3-Aminopyrrolidine from L-Hydroxyproline
This route leverages the inherent chirality of L-hydroxyproline. The key steps involve protection of the amine, activation of the hydroxyl group, nucleophilic substitution with azide (inverting the stereocenter), and subsequent reduction.
Step 1: N-Boc Protection of (R)-3-Hydroxypyrrolidine (Obtained from decarboxylation of L-hydroxyproline) To a solution of (R)-3-hydroxypyrrolidine hydrochloride in dichloromethane, triethylamine is added, followed by di-tert-butyl dicarbonate (Boc₂O). The reaction is stirred at room temperature until completion.
Step 2: Mesylation of N-Boc-(R)-3-hydroxypyrrolidine The N-Boc protected alcohol is dissolved in dichloromethane and cooled to 0 °C. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl). The reaction is stirred at 0 °C and then allowed to warm to room temperature.
Step 3: Azide Substitution with Inversion of Configuration The mesylate is dissolved in dimethylformamide (DMF), and sodium azide (NaN₃) is added. The mixture is heated to induce an SN2 reaction, which proceeds with inversion of stereochemistry to yield (S)-1-Boc-3-azidopyrrolidine.
Step 4: Reduction of the Azide and Deprotection The azido compound is dissolved in a suitable solvent like methanol or THF, and triphenylphosphine (PPh₃) is added, followed by water to effect the Staudinger reduction. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) can be employed. The resulting N-Boc-3-aminopyrrolidine is then deprotected using a strong acid like HCl in dioxane to yield (S)-3-aminopyrrolidine dihydrochloride.
Route 2: Asymmetric Synthesis of (R)-3-Aminopyrrolidine via Conjugate Addition
This approach, pioneered by Davies and co-workers, establishes the chiral center through a diastereoselective conjugate addition of a chiral lithium amide to an α,β-unsaturated ester.
Step 1: Preparation of the Chiral Lithium Amide (S)-N-benzyl-N-(α-methylbenzyl)amine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. n-Butyllithium (n-BuLi) is added dropwise to form the chiral lithium amide.
Step 2: Diastereoselective Conjugate Addition A solution of a suitable α,β-unsaturated ester, such as methyl crotonate, in anhydrous THF is added to the freshly prepared lithium amide solution at -78 °C. The reaction is stirred for several hours to ensure complete addition.
Step 3: Cyclization and Deprotection The product from the conjugate addition is worked up and then subjected to conditions that facilitate cyclization to the corresponding pyrrolidinone. Subsequent reduction of the lactam and deprotection of the amine protecting groups (e.g., by catalytic hydrogenation with Pd/C) affords the desired (R)-3-aminopyrrolidine.
Route 3: Chemoenzymatic Synthesis of Chiral 3-Aminopyrrolidine
This route utilizes a biocatalyst, typically a lipase, for the kinetic resolution of a racemic intermediate.
Step 1: Synthesis of Racemic N-protected 3-Hydroxypyrrolidine A racemic mixture of a suitable N-protected 3-hydroxypyrrolidine derivative is synthesized using standard organic chemistry methods.
Step 2: Enzymatic Kinetic Resolution The racemic alcohol is dissolved in an organic solvent, and a lipase (e.g., Candida antarctica lipase B) and an acylating agent (e.g., vinyl acetate) are added. The enzyme selectively acylates one enantiomer of the alcohol, leaving the other unreacted. The reaction is monitored until approximately 50% conversion is reached.
Step 3: Separation and Further Transformation The acylated and unreacted alcohol enantiomers are separated by chromatography. The desired enantiomer (either the alcohol or the acylated product after hydrolysis) is then converted to 3-aminopyrrolidine through a similar sequence of mesylation, azidation, and reduction as described in Route 1.
Visualization of Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic pathway.
Caption: A logical workflow comparing the three main synthetic strategies for producing chiral 3-aminopyrrolidine.
Caption: Workflow for the chiral pool synthesis of (S)-3-aminopyrrolidine from L-hydroxyproline.
Caption: Workflow for the asymmetric synthesis of (R)-3-aminopyrrolidine via conjugate addition.
Caption: Workflow for the chemoenzymatic synthesis of chiral 3-aminopyrrolidine via kinetic resolution.
Safety Operating Guide
Proper Disposal of 3-N-Cbz-aminopyrrolidine: A Comprehensive Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 3-N-Cbz-aminopyrrolidine must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, based on information from safety data sheets (SDS).
Hazard Profile and Safety Information
This compound and its derivatives are classified as hazardous materials. Understanding their properties is the first step toward safe handling and disposal.
| Property[1] | Data[1] |
| Molecular Formula | C₁₂H₁₆N₂O₂ |
| Molecular Weight | 220.27 g/mol |
| Boiling Point | 315 °C |
| Density | 1.155 g/mL at 25 °C |
| Flash Point | > 110 °C (> 230 °F) - closed cup |
| Hazard Classifications | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3)[1] |
| Signal Word | Warning[1] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] Some derivatives may cause severe skin burns and eye damage (H314)[2][3]. |
| Personal Protective Equipment (PPE) | Eyeshields, Faceshields, Gloves, type ABEK (EN14387) respirator filter[1]. |
Experimental Protocol: Disposal Procedure
The recommended method for the disposal of this compound is to send it to an approved waste disposal plant.[2][3] Adherence to local and national regulations is paramount.
Step 1: Personal Protective Equipment (PPE) and Safety
Before handling the chemical waste, ensure you are wearing the appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A laboratory coat
-
Use a certified respirator with an appropriate filter (e.g., type ABEK) if working outside a fume hood or if there is a risk of inhalation.[1]
Step 2: Waste Collection and Storage
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be collected in a dedicated, properly labeled waste container.
-
Container: Use a chemically resistant container that can be securely sealed. The container must be clearly labeled with the chemical name ("this compound") and appropriate hazard symbols.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3]
Step 3: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste management provider.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. Provide accurate information about the chemical and its quantity.
-
Pickup: Schedule a pickup for the chemical waste. Follow the specific instructions provided by the EHS office or the waste management company for packaging and pickup.
Step 4: Handling Spills
In the event of a spill, take the following immediate actions:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For minor spills, use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[4]
-
Cleanup: Carefully collect the absorbent material and the spilled chemical into a suitable, labeled container for disposal.[4]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your supervisor and the EHS office.
For major spills, evacuate the area and contact your institution's emergency response team immediately.[4]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Operational Guide for Handling 3-N-Cbz-aminopyrrolidine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 3-N-Cbz-aminopyrrolidine. The following procedures are based on available safety data for structurally similar compounds and are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.
Hazard Summary
While a specific Safety Data Sheet (SDS) for this compound was not located, related aminopyrrolidine derivatives are classified as hazardous. Key warnings for similar compounds include:
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1][2]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[1][2]
-
Acute Toxicity: May be toxic if swallowed, in contact with skin, or if inhaled.
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
Given these potential hazards, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles in combination with a face shield are required to protect against splashes.[1] |
| Hand Protection | Wear two pairs of chemically resistant gloves (e.g., nitrile). Change gloves frequently, especially after direct contact or spills.[4] |
| Skin and Body Protection | A lab coat made of a low-permeability fabric is necessary to prevent skin contact. Ensure cuffs are tucked into the outer pair of gloves.[1][4] |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][5] |
Operational Plan: Safe Handling Protocol
Adherence to the following step-by-step protocol is crucial for the safe handling of this compound.
Preparation
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Ventilation: All work must be performed within a certified chemical fume hood.[1]
-
Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, and reaction vessels, within the fume hood before starting.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
Experimental Procedure
-
Weighing: Carefully weigh the required amount of this compound on weighing paper within the fume hood. Avoid creating dust.
-
Transfer: Use a clean spatula to transfer the solid to the reaction vessel.
-
Dissolving: If dissolving the compound, add the solvent slowly to the reaction vessel.
-
Reactions: Conduct all reactions within the fume hood.
-
Post-Handling: After handling, wipe down the work area with an appropriate decontaminating solution.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation:
-
Solid Waste: Collect unused this compound and any contaminated solids (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container.
-
-
Container Management: Keep waste containers closed when not in use. Store in a well-ventilated area, away from incompatible materials.
-
Final Disposal: Dispose of all waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1][2] Do not pour down the drain.
Experimental Workflow Visualization
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
